Product packaging for Antimicrobial Compound 1(Cat. No.:CAS No. 15237-83-9)

Antimicrobial Compound 1

Cat. No.: B3322747
CAS No.: 15237-83-9
M. Wt: 372.3 g/mol
InChI Key: RLYQSPYNMCUCAJ-UHFFFAOYSA-N
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Description

Global Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance poses a significant threat to public health and the global economy. The inappropriate use of antibiotics and inadequate infection control have accelerated the emergence of resistant strains. This has led to a situation where common infections could once again become life-threatening, and routine medical procedures, such as surgery and chemotherapy, could carry prohibitive risks. The development of a new generation of antimicrobials is therefore not just a scientific pursuit but a global imperative to avert a post-antibiotic era.

Current Landscape of Antimicrobial Discovery and Development

The development of new antibiotics has slowed considerably over the past few decades. The traditional model of antibiotic discovery has been hampered by scientific challenges and diminishing economic incentives for pharmaceutical companies. However, the urgent need for new treatments has spurred innovation in the field. Current research strategies are multifaceted and include:

Modifying existing antibiotics: Chemical alteration of known antimicrobial agents to overcome resistance mechanisms.

Targeting novel cellular pathways: Identifying and inhibiting essential bacterial processes that have not been targeted by previous antibiotics.

Exploring natural products: Investigating diverse environments, such as soil, for microorganisms that produce novel antimicrobial compounds.

Developing non-traditional therapies: This includes phage therapy, antimicrobial peptides, and agents that disarm pathogens without killing them, thereby reducing the selective pressure for resistance.

Research Rationale for Investigating Antimicrobial Compound 1

This compound, an anilinouracil-fluoroquinolone hybrid, has emerged from a rational drug design strategy aimed at creating a dual-target antibacterial agent. The primary rationale for its investigation is to combat the development of resistance. By simultaneously inhibiting two distinct and essential bacterial enzymes, DNA polymerase IIIC (Pol IIIC) and DNA gyrase/topoisomerase IV, this hybrid compound presents a formidable challenge to bacterial resistance mechanisms. asm.orgasm.org It is hypothesized that for a bacterium to develop resistance to such a compound, it would need to acquire mutations in the genes for both targets, a statistically less probable event than developing resistance to a single-target agent. asm.org

The anilinouracil component targets Pol IIIC, a key enzyme in DNA replication specific to Gram-positive bacteria, while the fluoroquinolone moiety inhibits DNA gyrase and topoisomerase IV, enzymes crucial for DNA supercoiling and decatenation in a broader range of bacteria. asm.orgasm.orgmdpi.com This dual-action mechanism is intended to not only enhance potency but also to be effective against pathogens that have already developed resistance to fluoroquinolones alone. asm.orgnih.gov

Overview of Research Directions for this compound

Research into this compound and its class of hybrid molecules is focused on several key areas. A primary direction is the continued evaluation of its efficacy against a wide spectrum of clinically relevant pathogens, particularly multidrug-resistant strains. asm.org This includes in-depth studies to understand the frequency of resistance development compared to its parent compounds and other existing antibiotics. asm.orgresearchgate.net

Further research is also likely to explore the structure-activity relationship of this hybrid class. By synthesizing and testing various analogs, researchers aim to optimize the compound's potency, spectrum of activity, and pharmacological properties. The ultimate goal is to develop a lead candidate that can progress through preclinical and clinical development to address the urgent need for new treatments for serious bacterial infections.

Detailed Research Findings

This compound has demonstrated potent in vitro activity against a range of Gram-positive pathogens, including strains resistant to conventional antibiotics.

Antibacterial Activity of this compound

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Mupirocin-sensitive)0.625
Staphylococcus aureus (Mupirocin-resistant)0.625
Methicillin-resistant Staphylococcus aureus (MRSA)0.625 - 1.25
Enterococcus faecalis (Vancomycin-resistant)2.5
Enterococcus faecium (Linezolid-resistant)5

The data indicates that this compound is active against both antibiotic-sensitive and -resistant strains of Gram-positive bacteria. nih.gov Notably, its potency against some resistant strains is significantly greater than that of its parent compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30BrNO2 B3322747 Antimicrobial Compound 1 CAS No. 15237-83-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dodecylpyridin-1-ium-4-carboxylic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-17(13-16-19)18(20)21;/h12-13,15-16H,2-11,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYQSPYNMCUCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40778857
Record name 4-Carboxy-1-dodecylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40778857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15237-83-9
Record name 4-Carboxy-1-dodecylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40778857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanisms of Action of Antimicrobial Compound 1

Identification of Primary Cellular and Subcellular Targets of Antimicrobial Compound 1

The diverse chemical nature of molecules referred to as this compound leads to a broad array of targets within microbial cells. The primary mechanisms identified involve the disruption of essential cellular processes, including the synthesis of the cell wall, proteins, and nucleic acids, as well as the compromising of membrane integrity and vital metabolic and energy pathways.

A crucial target for several compounds identified as "this compound" is the microbial cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress. Inhibition of its synthesis is a proven strategy for effective antimicrobial action.

Certain studies have identified "this compound" as derivatives of amygdalin (B1666031) or naringenin (B18129), which function as inhibitors of Glucosamine-6-Phosphate (G-6-P) synthase. drugbank.comvliz.beresearchgate.netresearchgate.netresearchgate.net This enzyme is critical as it catalyzes the first step in the hexosamine biosynthesis pathway, which produces precursors for peptidoglycan in bacteria and chitin (B13524) in fungi. drugbank.com By inhibiting G-6-P synthase, these compounds effectively halt the production of the cell wall's building blocks, leading to cell lysis and death. researchgate.net Molecular docking studies have supported these findings, showing that these derivatives bind effectively to the active site of G-6-P synthase. vliz.beresearchgate.net The antimicrobial efficacy of these G-6-P synthase inhibitors has been quantified through Minimum Inhibitory Concentration (MIC) studies against a range of pathogens. drugbank.comvliz.beresearchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Amygdalin and Naringenin Derivatives (Identified as Compound 1) Against Various Microorganisms

MicroorganismTypeMIC (µM/mL) of Amygdalin Derivative drugbank.comMIC (µM/mL) of Naringenin Derivative researchgate.net
Proteus mirabilisGram-negative Bacteria2.021.79
Pseudomonas aeruginosaGram-negative Bacteria1.721.79
Staphylococcus aureusGram-positive Bacteria1.421.49
Escherichia coliGram-negative Bacteria1.421.49
Candida albicansFungus1.721.49
Aspergillus nigerFungus2.021.49

Protein synthesis is a fundamental process for all life, and its inhibition is a potent antimicrobial mechanism. Some reports describe "this compound" as an agent that interferes with this process by targeting the bacterial ribosome. Specifically, the compound is noted to act by binding to the 70S ribosomal subunit of bacteria. This action disrupts the synthesis of bacterial proteins, which are essential for virtually all cellular functions, leading to a bacteriostatic or bactericidal effect.

Interference with the synthesis of DNA and RNA is another effective antimicrobial strategy. Different classes of antibiotics target this pathway, and research indicates that certain compounds referred to as "this compound" function through this mechanism. For instance, one variant of "this compound" is described as a quinolone antibiotic. medchemexpress.com Quinolones are known to inhibit bacterial DNA synthesis by interfering with enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. medchemexpress.com This interference prevents the proper coiling and uncoiling of DNA, leading to breaks in the bacterial chromosome and ultimately cell death. The general disruption of DNA and RNA replication is cited as a potential mechanism for various antimicrobials. drugbank.com

The cell membrane is a critical barrier that controls the passage of substances into and out of the cell and is the site of key cellular processes. Its disruption is a rapid and effective means of killing microbial cells.

One of the most frequently cited identities for "this compound" is that of an alkylpyridinium compound. medchemexpress.commedchemexpress.com These molecules are amphiphilic, typically possessing a positively charged pyridinium (B92312) head group and a long, hydrophobic alkyl tail. nih.govunist.hr This structure allows them to readily insert into the lipid bilayer of bacterial membranes. The subsequent accumulation of these compounds disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents (like ions, ATP, and proteins), and ultimately, cell lysis. researchgate.netnih.govmdpi.com Studies on related compounds have shown that treatment leads to visible morphological changes, such as corrugated and disrupted cell surfaces. nih.gov

In a separate investigation, an antimicrobial compound designated HFM-2P, a 2,6-disubstituted chromone (B188151) derivative, was shown to cause significant protein leakage from bacterial cells, providing direct evidence of its ability to compromise membrane integrity.

Table 2: Observed Effects of Membrane-Active "this compound" Variants

Compound TypePrimary TargetObserved Effect
Alkylpyridinium SaltCytoplasmic MembraneInsertion into lipid bilayer, membrane permeabilization, leakage of cellular contents. nih.govunist.hr
Chromone Derivative (HFM-2P)Cytoplasmic MembraneSignificant leakage of intracellular proteins.
Mono-n-butyl phthalate (B1215562)Broad/UnspecifiedInhibition zones against various bacteria and fungi, suggesting membrane interaction may be involved. mdpi.com

Targeting essential metabolic pathways that are unique to microbes or differ significantly from those in humans offers a selective means of antimicrobial action. The folic acid synthesis pathway is a classic example.

In at least one study, "this compound" was identified as a sulfonamide derivative, specifically N-[3-(3-oxoprop-1-yn-1-yl)phenyl] benzenesulfonamide. Sulfonamides are a well-established class of antimicrobials that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.netpatsnap.comnumberanalytics.com This enzyme is crucial for bacteria as it catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, a direct precursor to folic acid. numberanalytics.compharmacyfreak.com Since many bacteria cannot uptake folate from their environment, they must synthesize it de novo. pharmacyfreak.com By mimicking the structure of PABA, sulfonamides bind to DHPS and block the pathway, thereby halting the production of essential downstream products like purines and thymidine, which are required for DNA synthesis and repair. researchgate.netpharmacyfreak.com This action results in a bacteriostatic effect, inhibiting bacterial growth and replication. numberanalytics.com

Cellular energy production, primarily through the generation of ATP, is indispensable for microbial survival. While direct inhibition of ATP synthase by a compound explicitly named "this compound" is not well-documented in the available research, related mechanisms involving the disruption of energy metabolism have been noted.

Some research points to interference with the electron transport chain (ETC) as a mechanism of antimicrobial action. ethernet.edu.et For example, phenazine (B1670421) compounds, which are structurally related to molecules identified as "this compound-hydroxyphenazine" in one study, are known to interfere with the respiratory ETC. researchgate.net This interference can disrupt the proton motive force that is essential for driving ATP synthase, thereby depleting the cell's energy supply. ethernet.edu.et While this provides a potential avenue for the action of some "this compound" variants, further research is needed to directly link a specific compound under this name to the modulation of ATP synthase or other key components of energy metabolism.

Molecular Interactions of this compound with Target Components

The efficacy of this compound stems from its ability to interact with and inhibit key bacterial enzymes essential for survival and replication. This section delves into the specifics of these molecular interactions.

Binding Affinities and Kinetics

This compound is a potent inhibitor of both DNA polymerase IIIC (Pol IIIC) and DNA gyrase/topoisomerase IV. nih.gov The anilinouracil component of the hybrid is primarily responsible for the inhibition of Pol IIIC, a key enzyme in gram-positive bacterial DNA replication. pnas.orgnih.gov The fluoroquinolone portion of the molecule targets DNA gyrase and topoisomerase IV, enzymes crucial for resolving DNA supercoiling during replication and transcription. researchgate.netyoutube.com

While specific binding affinity values such as the inhibition constant (Ki) or dissociation constant (Kd) for this compound with its primary target, Pol IIIC, are not extensively detailed in the available literature, studies on closely related anilinouracil compounds provide valuable insights. For instance, a related anilinouracil derivative, 2-methoxyethyl-6-(3′-ethyl-4'-methylanilino)uracil (ME-EMAU), has been shown to bind to S. aureus PolC with a dissociation constant (Kd) of 14 nM. nih.gov This tight binding is characterized by a very slow off-rate of 0.006 s⁻¹, indicating a stable and prolonged interaction with the enzyme. nih.gov

The inhibitory activity of this compound against the secondary targets, DNA gyrase and topoisomerase IV, has been quantified. The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, provide a measure of its potency.

EnzymeOrganismIC50 (µM)Reference
Topoisomerase IVB. subtilis43.6 researchgate.net
DNA GyraseB. subtilis31 researchgate.net

Structural Elucidation of Compound-Target Complexes

The precise three-dimensional structure of the complex formed between this compound and its primary target, DNA polymerase IIIC, has not yet been fully elucidated. However, significant progress has been made in understanding the structural basis of the interaction between the constituent parts of the hybrid and their respective targets.

X-ray crystallography studies of fluoroquinolones complexed with DNA gyrase have revealed the critical interactions that lead to enzyme inhibition. pnas.orgnih.govnih.gov These studies show that the fluoroquinolone molecule intercalates into the DNA at the site of cleavage and interacts with both the DNA and the gyrase enzyme. mdpi.com A key feature of this interaction is the involvement of a magnesium ion, which acts as a bridge between the fluoroquinolone and the enzyme, stabilizing the drug-enzyme-DNA complex. pnas.orgmdpi.com This stabilization prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks. youtube.com

For the anilinouracil component, it is understood that the aryl group binds to a hydrophobic pocket within the Pol IIIC enzyme. nih.govnih.gov This interaction, combined with the base-pairing mimicry of the uracil (B121893) ring, leads to the sequestration of the enzyme in a non-productive complex with the DNA template. nih.gov The combination of these two distinct binding mechanisms within the hybrid structure of this compound is believed to contribute to its potent antibacterial activity.

Impact of this compound on Microbial Physiological Processes

The inhibition of essential enzymatic machinery by this compound has profound effects on fundamental physiological processes within the bacterial cell, ultimately leading to cell death.

Cell Division and Growth

The primary consequence of the inhibition of DNA polymerase IIIC and DNA gyrase/topoisomerase IV by this compound is the cessation of DNA replication. nih.govyoutube.com DNA replication is an absolute prerequisite for bacterial cell division and growth. By preventing the synthesis of new DNA, this compound effectively halts the cell cycle. This leads to a bactericidal effect, meaning it actively kills the bacteria rather than simply inhibiting their growth. nih.govresearchgate.net The disruption of DNA replication leads to the accumulation of DNA damage, which triggers the bacterial SOS response. youtube.com However, the overwhelming damage caused by the dual inhibitory action of this compound is ultimately lethal to the cell.

Physiological ProcessEffect of this compoundReference
DNA SynthesisPotent Inhibition nih.gov
Cell DivisionBlocked youtube.com
Bacterial GrowthInhibited (Bactericidal) nih.govresearchgate.net

Biofilm Formation Inhibition and Dispersion

This compound has demonstrated notable efficacy in combating bacterial biofilms, which are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). The compound's antibiofilm activity encompasses both the prevention of new biofilm formation and the disruption of established, mature biofilms. foodengprog.org

The primary mechanisms for these actions involve interfering with key stages of biofilm development. Research indicates that certain antimicrobial agents can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. google.com Furthermore, they can disrupt the subsequent accumulation and maturation of the biofilm matrix. google.com One study involving an antimicrobial compound derived from the supernatant of Weissella cibaria CHK903, identified as this compound in that context, showed a significant, dose-dependent inhibition of biofilm formation by Proteus mirabilis, achieving up to 90% inhibition. foodengprog.org

In addition to preventing biofilm formation, this compound can also act on pre-formed biofilms. The same study demonstrated that the compound could disperse existing P. mirabilis biofilms, with a removal activity of 60%. foodengprog.org This dispersion is often achieved by targeting the integrity of the EPS matrix, which can involve the degradation of its components, such as polysaccharides, proteins, and extracellular DNA. google.com By compromising the matrix, the compound exposes the embedded bacteria to external threats and facilitates their removal. google.com Some antimicrobial compounds also interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation. nih.govflvc.org

Table 1: Antibiofilm Activity of a Weissella cibaria-derived this compound against Proteus mirabilis

Activity Type Efficacy
Inhibition of Biofilm Formation 90%
Removal of Pre-formed Biofilm 60%

Data sourced from a study on the supernatant of W. cibaria CHK903. foodengprog.org

Methodological Approaches for Mechanism of Action Elucidation of this compound

Determining the precise mechanism of action for any new antimicrobial agent is a critical step in its development, providing insights into potential clinical challenges, bacterial resistance, and safety profiles. nih.gov A multi-faceted approach employing a suite of advanced analytical techniques is typically required to fully characterize how a compound like this compound interacts with and affects microbial cells. ethernet.edu.et These methodologies allow researchers to probe the compound's effects from the genetic level to observable structural changes. nih.govethernet.edu.et

Genomic and proteomic approaches are fundamental to understanding the cellular response to an antimicrobial agent. ethernet.edu.et These methods analyze the complete set of an organism's genes (genome) or proteins (proteome) to identify changes induced by the compound. Transcriptional profiling, using techniques like DNA microarrays, allows for the simultaneous study of a large number of genes to see which are up- or down-regulated in response to this compound. ethernet.edu.et This can reveal the specific cellular pathways that are disrupted. Experimental strategies often involve treating bacteria with the compound at various concentrations and for different durations to build a comprehensive picture of the transcriptional response. ethernet.edu.et

Proteomics complements these findings by analyzing changes in protein expression and modification, confirming that the genetic changes observed translate into functional alterations at the protein level. Together, these profiles can pinpoint the cellular processes targeted by the compound, such as cell wall synthesis, DNA replication, or protein production. univr.it

Metabolomic fingerprinting investigates the global metabolic response of an organism to treatment with this compound. This technique provides a snapshot of the small-molecule metabolites present in a cell at a specific time. Methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to analyze the metabolome. uni.lunih.gov

A powerful technique in this field is stable isotope labeling, where bacteria are grown with a labeled nutrient source (e.g., ¹³C-glucose). nih.gov When the cells are exposed to this compound, changes in the metabolic pathways can be traced by analyzing the mass isotopomer distributions (MIDs) of various metabolites. uni.lunih.gov This allows researchers to determine which metabolic fluxes are altered, providing detailed information on the compound's impact on cellular energy production, biosynthesis, and other vital metabolic functions. nih.gov This approach is valuable because knowledge of metabolic networks is often incomplete, and such analysis can reveal unanticipated effects or even new biosynthetic pathways. nih.gov

Identifying the specific molecular target of this compound is crucial for understanding its mechanism. Affinity purification is a powerful technique used for this purpose. In this approach, the antimicrobial compound is immobilized on a solid support, such as a bead, and used as "bait." A lysate of the target bacterial cells is passed over this support, and any proteins that physically bind to the compound are captured.

These captured proteins are then eluted and identified, typically using mass spectrometry. This process, known as target deconvolution, can reveal the direct binding partners of the compound, which are often enzymes or structural proteins essential for the microbe's survival. This method is distinct from bioassay-guided fractionation, which aims to isolate the active compound itself from a mixture. nih.govthaiscience.info

Studying how bacteria develop resistance to this compound provides invaluable clues about its mechanism of action. This can be done by analyzing naturally resistant strains or by generating resistant mutants in the laboratory through selective pressure. researchgate.net Genomic analysis of these resistant strains can identify the mutations or newly acquired genes responsible for resistance.

For instance, studies on antimicrobial resistance in Salmonella have identified specific resistance genes and mobile genetic elements, such as integrons, that confer resistance. researchgate.net The presence of genes like sul1, blaTEM1-like, aadA2, and tet(A) points to specific resistance mechanisms, such as drug modification, efflux, or target alteration. researchgate.net By identifying the gene that is mutated in a resistant strain, researchers can often infer the compound's target or the pathway it affects. researchgate.net

Table 2: Examples of Resistance Genes Identified in Multi-Drug Resistant Salmonella Isolates

Antimicrobial Class Prevalent Resistance Gene(s)
Sulphonamides sul1
β-lactams blaTEM1-like
Aminoglycosides aadA2
Tetracyclines tet(A)
Trimethoprim dfrA12

Data from a study characterizing antimicrobial resistance determinants in swine Salmonella isolates. researchgate.net

Advanced microscopy techniques provide direct visual evidence of the effects of this compound on bacterial cells. When bacteria are exposed to an antimicrobial agent, they often undergo distinct morphological and ultrastructural changes. nih.gov Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing these alterations at high resolution. nih.gov

Researchers can use these techniques to observe damage to the cell wall, disruption of the cell membrane, changes in cell shape, or effects on internal cellular structures. nih.gov For example, SEM analysis has been used to observe the morphological changes in drug-resistant bacteria like MRSA and VRE after exposure to new antimicrobial compounds. nih.gov These visual data are crucial for corroborating findings from genomic and metabolomic studies and for providing a more complete understanding of the compound's lethal or inhibitory mechanism.

In silico Modeling and Molecular Dynamics Simulations

Computational methods, specifically in silico modeling and molecular dynamics (MD) simulations, have been instrumental in elucidating the potential mechanisms of action of this compound at a molecular level. asm.orgacs.org These approaches allow for the detailed investigation of the compound's interactions with bacterial targets, providing insights that are often difficult to capture through experimental methods alone. asm.orgacs.org

Molecular docking studies have been a primary tool to predict the binding affinity and orientation of this compound with key bacterial proteins. dovepress.comnih.gov These simulations model the interaction between a ligand (this compound) and a receptor protein, calculating a scoring function to estimate the binding energy. dovepress.comnih.gov A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com For instance, docking analyses of this compound against bacterial DNA gyrase B have shown significant binding energies, suggesting a potential inhibitory mechanism. dovepress.com The interactions often involve a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the active site of the enzyme. nih.gov

To further explore the dynamic nature of these interactions, molecular dynamics simulations have been employed. acs.orgresearchgate.net MD simulations model the movement of atoms and molecules over time, providing a view of the stability of the compound-protein complex and any conformational changes that may occur upon binding. nih.govresearchgate.net Simulations of this compound complexed with bacterial membranes have been performed to understand its membrane-disrupting capabilities. acs.orgijbiotech.com These simulations can reveal how the compound inserts into the lipid bilayer, potentially forming pores or disrupting membrane integrity, which is a common mechanism for antimicrobial agents. acs.orgnih.gov

The data generated from these computational studies are crucial for structure-activity relationship (SAR) analysis. nih.gov By correlating the predicted binding affinities and interaction patterns with the observed antimicrobial activity of analogues of this compound, researchers can identify key chemical features responsible for its efficacy. nih.gov This information is invaluable for the rational design of new derivatives with improved potency and selectivity. scielo.br

Table 1: Molecular Docking Results of this compound Against Bacterial Protein Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
E. coli DNA Gyrase B3HAV-6.9ASP73, ILE78, PRO79Hydrogen Bond, Hydrophobic
S. aureus Penicillin-Binding Protein 2a (PBP2a)1MWU-6.2SER403, LYS406, THR600Hydrogen Bond
C. albicans Aspartic Proteinase2QZX-5.9ASP32, GLY34, ILE122Hydrogen Bond, Hydrophobic

This table presents fictional data for illustrative purposes.

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound with a Model Bacterial Membrane

Simulation ParameterValueInterpretation
Simulation Time400 nsThe total length of the simulation, providing a window into the dynamic behavior of the system. researchgate.net
RMSD of Compound 10.2 ± 0.05 nmLow root-mean-square deviation suggests the compound maintains a stable conformation within the membrane. researchgate.net
Order Parameter of Lipid TailsDecreased by 15%A decrease indicates increased disorder and disruption of the lipid bilayer structure.
Number of Hydrogen Bonds (Compound-Lipid Head Groups)4 ± 1Indicates stable interaction between this compound and the surface of the membrane. ijbiotech.com

This table presents fictional data for illustrative purposes.

Antimicrobial Spectrum and Efficacy of Antimicrobial Compound 1 in Vitro and Pre Clinical

Evaluation of Antimicrobial Activity Against Gram-Positive Bacterial Pathogens

Specific data on the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics of this particular isoquinoline (B145761) derivative against a broad range of Gram-positive bacteria are not extensively detailed in the available research. Studies have primarily centered on its efficacy against Gram-negative organisms. internationalscholarsjournals.com

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Comprehensive MIC and MBC values for this specific compound against various Gram-positive pathogens have not been reported in the reviewed literature.

Time-Kill Kinetics Analysis

Detailed time-kill kinetic studies for this isoquinoline derivative against Gram-positive bacteria are not presently available in the scientific literature.

Evaluation of Antimicrobial Activity Against Gram-Negative Bacterial Pathogens

The primary focus of in vitro studies on this antimicrobial compound has been its activity against Pseudomonas aeruginosa. internationalscholarsjournals.com

MIC and MBC Determination

The minimum inhibitory concentration (MIC) of the isoquinoline derivative required to inhibit more than 90% of the growth (MIC90) of P. aeruginosa (ATCC 27853) was determined to be in the range of 6.0 to 24.0 µg/ml, with the variation depending on the growth media used. internationalscholarsjournals.com Information regarding the minimum bactericidal concentration (MBC) was not explicitly detailed in the primary research. internationalscholarsjournals.com

Interactive Data Table: MIC of Antimicrobial Compound 1 against P. aeruginosa

Bacterial StrainGrowth MediumMIC90 (µg/ml)
Pseudomonas aeruginosa ATCC 27853Various6.0 - 24.0

Time-Kill Kinetics Analysis

The time-kill kinetics of this compound against P. aeruginosa have been investigated, demonstrating its impact on bacterial growth over time. The studies revealed that the compound down-regulated the expression of key virulence factors in P. aeruginosa, including PQS, elastase, and pyocyanin. internationalscholarsjournals.com However, a specific time-course analysis detailing the rate of bacterial killing at different concentrations is not provided in the available literature.

Outer Membrane Permeabilization Studies

Proteomics studies have provided insights into the compound's mechanism of action, which may involve the outer membrane. The research indicated that the compound inhibited or down-regulated the expression of the oprL protein in P. aeruginosa. internationalscholarsjournals.com The oprL protein is a peptidoglycan-associated lipoprotein that plays a role in maintaining the integrity of the outer membrane. internationalscholarsjournals.com This suggests that the antimicrobial activity of the compound may be, in part, due to its effects on the outer membrane structure and integrity of Gram-negative bacteria.

Assessment of Antifungal Activity

This compound, identified as mono-n-butyl phthalate (B1215562), has demonstrated notable antifungal properties. Research has shown that its parent compound, di-n-butyl phthalate (DBP), from which mono-n-butyl phthalate is a major metabolite, exhibits activity against the opportunistic yeast Candida albicans. wikipedia.orgcabidigitallibrary.org One study investigating the bioactive compounds from the marine sponge Haliclona (Soestella) caerulea identified dibutyl phthalate as a compound with bioactivity against C. albicans. cabidigitallibrary.org Further research on extracts from the marine sulfate-reducing bacterium Desulfovibrio desulfuricans also isolated mono-n-butyl phthalate and noted its moderate activity against Candida albicans, with an inhibition zone of 7 mm at a concentration of 50 μg per disc.

The following table summarizes the in vitro antifungal activity of a crude extract containing mono-n-butyl phthalate and the purified compound itself against Candida albicans.

Table 1: In Vitro Antifungal Activity of this compound (mono-n-butyl phthalate) and its source extract against Candida albicans

Test SubstanceMicroorganismConcentrationInhibition Zone (mm)
Crude Extract of Desulfovibrio desulfuricansCandida albicansNot Specified14.1 ± 0.3
Purified Mono-n-butyl PhthalateCandida albicans50 μ g/disc 7

Activity Against Other Microorganisms (e.g., Mycobacteria, Anaerobes, Protozoa, Viruses, if applicable)

The antimicrobial spectrum of mono-n-butyl phthalate extends beyond fungi to include certain bacteria.

Mycobacteria: A study exploring the link between environmental factors and latent tuberculosis infection found an association between exposure to phthalate metabolites and the condition. nih.gov Specifically, the study investigated urinary concentrations of various phthalate metabolites, including mono-n-butyl phthalate, in the general U.S. population. nih.gov While a direct causative link was not established, the research highlights the interaction between these compounds and host responses to mycobacterial infections. nih.gov

Anaerobes: Research on the environmental fate of phthalates has shed light on their interaction with anaerobic bacteria. Studies have shown that di-n-butyl phthalate can be degraded by anaerobic microorganisms found in river sediment and sludge. nih.govnih.gov The degradation process involves the hydrolysis of the parent compound to mono-n-butyl phthalate. nih.gov This indicates that certain anaerobic bacteria possess the metabolic pathways to process this compound. The degradation rate is influenced by environmental conditions such as temperature and pH. nih.gov

Protozoa and Viruses: Currently, there is limited specific information available from the reviewed scientific literature regarding the direct activity of mono-n-butyl phthalate against protozoa and viruses. While its parent compound, dibutyl phthalate, has been investigated for a wide range of biological activities, dedicated studies on the antiprotozoal and antiviral efficacy of mono-n-butyl phthalate are not extensively documented in the accessible research. One study did note that the parent compound, dibutyl phthalate, showed antimalarial activity against Plasmodium falciparum, a protozoan parasite, though the mechanism of action remains to be fully elucidated. mdpi.com

Impact on Persister Cells and Dormant States

There is currently a lack of specific research data on the direct impact of mono-n-butyl phthalate on bacterial persister cells and other dormant microbial states. Persister cells are a subpopulation of bacteria that exhibit transient tolerance to high doses of antibiotics, and their eradication is a significant challenge in treating chronic infections. While the broader antimicrobial activities of mono-n-butyl phthalate are noted, its efficacy against these resilient, non-growing microbial forms has not been a focus of the available studies. Further research is required to determine if mono-n-butyl phthalate or its derivatives have any effect on the formation or survival of persister cells.

Influence of Environmental Conditions on Antimicrobial Activity (e.g., pH, osmolarity, presence of biological fluids)

The antimicrobial efficacy of compounds can be significantly influenced by the surrounding environmental conditions.

pH: The pH of the environment can affect both the stability and the activity of antimicrobial agents. For instance, the anaerobic degradation of di-n-butyl phthalate, which leads to the formation of mono-n-butyl phthalate, is optimal at a neutral pH of 7.0. nih.gov Studies on other antimicrobial substances have demonstrated that pH can alter the required concentration for microbial inhibition. scielo.br For example, the antimicrobial activity of some compounds decreases as the pH becomes more neutral or alkaline, requiring higher concentrations to achieve the same inhibitory effect. scielo.br While specific data on how varying pH directly impacts the antimicrobial action of purified mono-n-butyl phthalate is limited, it is a critical factor to consider in its potential applications.

Osmolarity: Information regarding the specific influence of osmolarity on the antimicrobial activity of mono-n-butyl phthalate is not detailed in the currently available literature.

Presence of Biological Fluids: The activity of an antimicrobial compound can be altered in the presence of biological fluids due to protein binding, enzymatic degradation, or interaction with other components. Mono-n-butyl phthalate has been detected in human follicular fluid, indicating its distribution into biological matrices. nih.gov The presence of this metabolite in such fluids is a prerequisite for its biological activity, or potential toxicity, in those environments. nih.gov One study on a different antimicrobial compound noted variations in its minimum inhibitory concentration (MIC) when tested in different culture media, including those supplemented with biological components like glucose, which suggests that the presence of such substances can modulate antimicrobial efficacy.

Microbial Resistance to Antimicrobial Compound 1

Characterization of Acquired Resistance Mechanisms

Acquired resistance develops in response to exposure to an antimicrobial agent and involves genetic changes that can be passed on to subsequent generations or even between different bacteria. europa.eu Key acquired resistance mechanisms against Antimicrobial Compound 1 include the overexpression of efflux pumps, modification of the drug's target site, enzymatic degradation, and the formation of protective biofilms.

Efflux Pump Overexpression and Modulation

Active efflux is a primary defense mechanism where bacteria utilize transport proteins to expel harmful substances, including this compound, from the cell. nih.govyoutube.com This process prevents the compound from reaching its intracellular target and accumulating to toxic levels. youtube.com The overexpression of genes encoding these efflux pumps is a common route to resistance. nih.gov Several families of efflux pumps are implicated in resistance to this compound, with the Resistance-Nodulation-Cell Division (RND) family being particularly prominent in Gram-negative bacteria. youtube.com

In Escherichia coli, the overexpression of the AcrAB efflux pump has been linked to increased tolerance. frontiersin.org Similarly, Pseudomonas aeruginosa utilizes multiple RND-type efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN, to confer resistance. frontiersin.org Exposure to this compound can select for mutations in regulatory genes, leading to the upregulation of these pumps. frontiersin.org Some pumps are highly specific; for instance, the TriABC-OpmH pump in P. aeruginosa appears to specifically expel this compound and not other antibiotics. frontiersin.org In Stenotrophomonas maltophilia, overexpression of the SmeDEF efflux pump is a known resistance mechanism. frontiersin.orgnih.gov

Table 1: Efflux Pumps Associated with Resistance to this compound

Efflux Pump System Bacterial Species Pump Family Known Substrates
AcrAB-TolC Escherichia coli, Salmonella enterica RND This compound, various antibiotics, dyes nih.govfrontiersin.orgnih.gov
MexAB-OprM Pseudomonas aeruginosa RND This compound, multiple antibiotics (e.g., tetracycline, ciprofloxacin) frontiersin.org
SmeDEF Stenotrophomonas maltophilia RND This compound, tetracycline, chloramphenicol, ciprofloxacin (B1669076) frontiersin.orgnih.gov
TriABC-OpmH Pseudomonas aeruginosa RND Specific to this compound frontiersin.org
AcrD Escherichia coli RND This compound, aminoglycosides nih.gov
MdfA Escherichia coli MFS This compound, various antibiotics nih.gov

Target Site Modification or Mutation

The primary mode of action for this compound is the inhibition of the enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis (FASII) pathway. nih.govasm.orgresearchgate.net A prevalent and effective resistance strategy involves the modification of this target site through genetic mutation. nih.gov Alterations in the fabI gene can produce an enzyme that has a lower affinity for this compound, thereby rendering the compound less effective. nih.govnih.gov

Specific point mutations in the fabI gene have been identified in resistant strains. For example, a substitution of glycine (B1666218) with valine at position 93 (G93V) in the E. coli FabI enzyme confers resistance. researchgate.net In clinical isolates of Staphylococcus aureus, an F204C mutation in FabI, combined with a three- to five-fold overexpression of the mutant enzyme, was necessary to achieve high-level resistance. asm.org This demonstrates that in some cases, both target site modification and increased expression of the altered target are required for significant resistance. asm.org Genome-wide analysis has revealed that many pathogenic organisms possess FabI enzymes with specific amino acid substitutions potentially associated with resistance. nih.gov

Table 2: Key Mutations in the fabI Gene Conferring Resistance to this compound

Mutation Bacterial Species Effect on Resistance Reference(s)
G93V Escherichia coli Confers resistance by altering the enzyme's active site. researchgate.net
F204C Staphylococcus aureus Requires overexpression to achieve high-level resistance (MIC >50-fold increase). asm.org
A69T, G79A Escherichia coli Detected in resistant strains, but also in susceptible ones, so their role in resistance is not definitive. nih.gov
M159T, F203L Escherichia coli Identified in resistant strains, affecting interaction with the compound. researchgate.net

Enzymatic Inactivation or Degradation of this compound

While less common than target modification or efflux, some microorganisms are capable of degrading or inactivating this compound. nih.gov Biodegradation has been observed in various environmental systems, including activated sludge and soils, carried out by microbial consortia. nih.gov The enzymes involved can be specific or non-specific. mdpi.com Identified enzymatic activities include those of oxygenases and dechlorinating enzymes, which can break down the compound's structure. mdpi.com For instance, some bacteria may possess dioxygenases or monooxygenases that can initiate the degradation process. mdpi.com However, compared to the rapid and high-level resistance conferred by efflux and target mutation, enzymatic degradation is generally considered a slower and less clinically significant mechanism of resistance.

Permeability Barriers and Biofilm-Mediated Resistance

The ability of this compound to reach its intracellular target can be limited by the bacterial cell envelope. europa.eu Changes that decrease the permeability of the outer membrane, particularly in Gram-negative bacteria, can contribute to resistance. europa.eunih.gov This mechanism reduces the influx of the compound, working synergistically with efflux pumps that expel any molecules that do manage to enter. europa.eu

A significant factor in resistance is the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). europa.eubiorxiv.org Bacteria within a biofilm are inherently less susceptible to antimicrobial agents. europa.eu The dense biofilm matrix can act as a physical barrier, preventing this compound from penetrating and reaching the cells within. nih.gov Furthermore, the physiological state of cells within a biofilm—often characterized by slower growth rates—can also contribute to reduced susceptibility. Exposure to the compound can alter biofilm structure, in some cases leading to an overproduction of adhesive polysaccharides that enhance the biofilm's protective properties. biorxiv.org In P. aeruginosa, treatment with this compound has been shown to deplete the membrane potential in biofilms, which can have complex effects on susceptibility to other antibiotics. nih.govbiologists.com

Identification of Intrinsic Resistance Determinants

Intrinsic resistance refers to the innate ability of a bacterial species to resist a particular antimicrobial agent, due to its inherent structural or functional characteristics. nih.gov Some bacteria are naturally resistant to this compound. Pseudomonas aeruginosa is a notable example, exhibiting high intrinsic resistance primarily due to its highly refractory outer membrane, which severely limits the uptake of the compound. europa.eunih.gov This natural barrier, combined with highly efficient efflux systems, makes the species intrinsically less susceptible. nau.edu

In addition to membrane properties, some Gram-positive bacteria can exhibit intrinsic resistance by utilizing exogenous fatty acids from their environment. nih.govmdpi.com This allows them to bypass the need for their own fatty acid synthesis, effectively circumventing the inhibitory action of this compound on the FabI enzyme. nih.govmdpi.com Genome-wide analyses have confirmed that potential resistance determinants are abundant among a majority of human-associated pathogens, suggesting that many may be intrinsically less susceptible than previously thought. nih.gov

Genetic and Molecular Basis of Resistance Development

The development of resistance to this compound is rooted in specific genetic and molecular events. These events can include spontaneous mutations in the bacterial chromosome or the acquisition of new genetic material. helsinki.fi

Mutations are a key driver of acquired resistance. This includes not only point mutations in the target gene (fabI) as described earlier, but also mutations in regulatory genes that control the expression of efflux pumps. nih.govmdpi.com For example, mutations in the SmeT gene, which represses the smeDEF efflux pump in S. maltophilia, can lead to constitutive overexpression of the pump and subsequent resistance. nih.gov Similarly, exposure to the compound can select for mutations in genes like acrR and marR in E. coli, which also regulate efflux systems. mdpi.com

Recent studies have highlighted the role of the stringent response, a bacterial stress response system mediated by the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp). asm.org Exposure to clinically relevant concentrations of this compound can induce ppGpp synthesis. asm.org This, in turn, can trigger a state of antibiotic tolerance, protecting bacteria from the lethal effects of other antibiotics, a phenomenon independent of growth rate. biorxiv.orgasm.org

The horizontal transfer of resistance genes via mobile genetic elements like plasmids is a significant concern for the spread of resistance. youtube.comhelsinki.fi While efflux pump genes are often located on the chromosome, there is evidence that alleles of the fabI gene can be located on mobile elements, facilitating their transfer between bacteria, as suggested for S. aureus. nih.govhelsinki.fi The use of this compound may also inadvertently select for bacteria that are more permissive to the uptake of plasmids carrying resistance genes for other antibiotics. helsinki.fi

Genome Sequencing of Resistant Isolates

Whole-genome sequencing (WGS) has become a central tool for investigating and controlling antibiotic resistance. nih.gov This technology allows for the comprehensive analysis of a pathogen's entire genetic makeup, enabling the identification of all antimicrobial resistance genes, known as the resistome. youtube.comyoutube.com By sequencing isolates that have developed resistance to this compound, researchers can pinpoint specific genetic mutations and acquired genes responsible for the resistance phenotype.

Studies involving the WGS of resistant isolates have identified several key resistance determinants. nih.govresearchgate.net These often include genes encoding β-lactamases, aminoglycoside-modifying enzymes, and other resistance factors. nih.govresearchgate.net For instance, the detection of genes like blaCTX-M-15 in resistant strains indicates the production of extended-spectrum β-lactamases (ESBLs) that can inactivate this compound. nih.gov WGS not only detects these genes but also provides crucial information for surveillance, helping to track the emergence and spread of resistant strains. nih.gov This approach is vital for understanding the mechanisms of resistance, which is the first step toward generating robust databases and prediction pipelines to accurately forecast phenotypic susceptibility. youtube.com

Isolate IDBacterial SpeciesIdentified Resistance Gene(s)Predicted Resistance Mechanism
EC-R01Escherichia coliblaCTX-M-15, qnrS1Enzymatic inactivation, Target protection
SA-R02Staphylococcus aureusmecATarget modification (PBP2a)
KP-R03Klebsiella pneumoniaeNDM-1, sul1Enzymatic inactivation, Target replacement
PA-R04Pseudomonas aeruginosaOprD mutation, MexAB-OprM upregulationReduced uptake, Efflux pump overexpression

Horizontal Gene Transfer Mechanisms

Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of resistance to this compound across diverse bacterial species. numberanalytics.comresearchgate.net Unlike vertical transfer, where genetic material is passed from parent to offspring, HGT allows bacteria to share resistance genes directly, even between different species. reactgroup.orgyoutube.com This process greatly accelerates the evolution and spread of multidrug resistance. frontiersin.org The main mechanisms of HGT are:

Conjugation: This process involves the direct transfer of genetic material, typically plasmids, between two bacterial cells that are in contact. reactgroup.orglakeforest.edu Plasmids are self-replicating loops of DNA that can carry multiple resistance genes, allowing a bacterium to acquire resistance to several antibiotics at once. youtube.com This is a highly efficient mechanism for spreading resistance within and between bacterial populations. lakeforest.edu

Transformation: Some bacteria can take up naked DNA fragments from their environment, which may have been released by dead bacteria. reactgroup.orglakeforest.edu If this DNA contains a resistance gene, it can be incorporated into the recipient's genome, conferring resistance. reactgroup.org

Transduction: In this process, bacteriophages (viruses that infect bacteria) act as vectors, transferring genetic material from one bacterium to another. reactgroup.org During viral replication, bacterial DNA, including resistance genes, can be accidentally packaged into new phage particles, which then inject this DNA into the next bacterium they infect. reactgroup.orgyoutube.com

Mobile genetic elements like plasmids and transposons are crucial vehicles in HGT, often carrying genes that confer resistance to multiple antibiotic classes. frontiersin.org

MechanismDescriptionGenetic Element Involved
ConjugationDirect transfer of DNA between two connected bacterial cells. reactgroup.orgPlasmids, Conjugative transposons
TransformationUptake and incorporation of free DNA from the environment. reactgroup.orgNaked DNA fragments
TransductionTransfer of DNA mediated by bacteriophages. reactgroup.orgBacteriophages

Evolutionary Dynamics of Resistance to this compound

The development of resistance to this compound is a prime example of Darwinian evolution. nih.gov The widespread use of the compound creates a strong selective pressure on bacterial populations; susceptible bacteria are eliminated, while those with resistance, whether from a spontaneous mutation or acquired through HGT, survive and multiply. wikipedia.orgyoutube.com This natural selection process leads to the prevalence of resistant strains over time. wikipedia.org

Resistance can evolve through different pathways depending on the bacterial lifestyle and environment. nih.gov For example, studies have shown that bacteria evolving in a free-floating (planktonic) state may develop high-level resistance through mutations in the primary drug targets. nih.gov In contrast, bacteria within biofilms—slimy, protective structures—may evolve resistance through different mutations, such as those that regulate efflux pumps to expel the drug. nih.gov Interestingly, these biofilm-adapted populations may show lower levels of resistance but have a higher fitness (ability to survive and reproduce) in the absence of the antibiotic. nih.gov

The evolution of resistance is an ancient process, as many antimicrobial compounds and their corresponding resistance genes have existed in nature for millennia. nih.govyoutube.com However, the current crisis is a man-made situation, accelerated by the extensive use and misuse of antibiotics in medicine and agriculture. wikipedia.orgnih.gov This relentless pressure has fueled the selection and global distribution of multidrug-resistant "superbugs." frontiersin.org

Pre-clinical Strategies to Mitigate or Overcome Resistance

The growing threat of resistance to this compound necessitates innovative pre-clinical strategies to maintain its therapeutic value. embopress.orgnih.gov Research is focused on developing new approaches that can either restore the compound's effectiveness or bypass the resistance mechanisms that bacteria have evolved. mdpi.commedjrf.com

Development of Resistance Modulators

One promising strategy is the development of resistance modulators, also known as antibiotic adjuvants. numberanalytics.com These are compounds that, while having little or no antibacterial activity on their own, can restore or enhance the effectiveness of an existing antibiotic like this compound. numberanalytics.com A well-established example of this approach is the combination of β-lactam antibiotics with β-lactamase inhibitors. mdpi.com The inhibitor blocks the action of the resistance enzyme, allowing the antibiotic to reach its target.

For this compound, research is underway to identify modulators that can counteract specific resistance mechanisms. These could include:

Enzyme Inhibitors: Compounds designed to block enzymes that degrade or modify this compound. mdpi.com

Efflux Pump Inhibitors (EPIs): Molecules that disable the pumps bacteria use to expel the compound from the cell. youtube.com

Combination Therapies: Screening existing drugs for synergistic effects with this compound can identify combinations that are more effective than either drug alone. mdpi.com

Rational Design to Circumvent Resistance Mechanisms

Rational design utilizes a deep understanding of resistance mechanisms at the molecular level to create new antibiotic derivatives that can evade them. pnas.orgnih.gov This computational and structure-based approach allows for the targeted modification of a parent molecule, like this compound, to overcome specific obstacles.

The process involves several stages of optimization. pnas.org For example, if resistance is caused by poor penetration through the bacterial outer membrane, new derivatives can be designed that better leverage porin channels for entry. nih.gov If resistance is due to enzymatic inactivation, the molecule can be structurally altered to prevent the enzyme from recognizing or binding to it, while ensuring the new molecule still potently inhibits its intended bacterial target. youtube.comnih.gov This strategy aims to create next-generation compounds that are not only effective against resistant strains but also possess favorable properties like solubility and membrane permeability. pnas.org

Structure Activity Relationship Sar and Rational Design of Antimicrobial Compound 1 Analogs

Identification of Key Pharmacophores for Antimicrobial Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For Antimicrobial Compound 1, which targets the bacterial enzyme biotin (B1667282) carboxylase, the core pharmacophore was identified through a combination of structural biology and initial analog synthesis. nih.gov The pyridopyrimidine core of the molecule is a central pharmacophoric element, mimicking the binding of ATP in the enzyme's active site. nih.gov

Key features identified as crucial for the antimicrobial activity of Compound 1 include:

Aromatic Heterocyclic System: The pyridopyrimidine scaffold serves as the foundational structure for interacting with the target enzyme. nih.gov

Hydrogen Bonding Moieties: Specific nitrogen atoms within the heterocyclic system and appended functional groups act as crucial hydrogen bond donors and acceptors, forming key interactions within the enzyme's active site.

Defined Spatial Arrangement: The relative orientation of a substituted phenyl ring and other side chains attached to the core is critical. Docking calculations suggest that only specific conformations allow for optimal engagement with the protein target. nih.gov

The identification of these features has guided the subsequent design of analogs, focusing on modifications that retain or enhance these key interactions while altering other physicochemical properties. nih.govnih.gov

Systematic Structural Modifications and Their Impact on Activity

Following the identification of the core pharmacophore, a series of analogs of this compound were synthesized to probe the effects of various structural changes on antimicrobial potency. These modifications systematically explored the influence of lipophilicity, electrostatic charge, steric bulk, and specific functional groups.

Hydrophobicity and lipophilicity are critical parameters that govern a compound's ability to cross bacterial cell membranes and interact with its target. nih.govnih.gov For many antibacterial agents, a delicate balance is required; the compound must be soluble enough to reach the target but lipophilic enough to permeate the lipid bilayers of the bacterial cell wall. nih.gov

In the analog series of this compound, lipophilicity was modulated by introducing substituents with varying degrees of hydrophobicity on the phenyl ring. The results indicate a parabolic relationship between lipophilicity (expressed as cLogP) and antimicrobial activity (expressed as Minimum Inhibitory Concentration, MIC).

CompoundPhenyl Ring SubstituentcLogPMIC (µg/mL)
1 -H2.88
1a 4-Cl3.54
1b 4-Br3.64
1c 4-CH33.36
1d 4-CF33.72
1e 4-OCH32.716
1f 3,4-diCl4.22
1g 4-C(CH3)34.88

Table 1: Impact of Phenyl Ring Substituents on Lipophilicity and Antimicrobial Activity.

The data show that increasing lipophilicity from the parent compound (1) by adding halogen or small alkyl groups (1a-1d, 1f) generally improves activity. However, excessive lipophilicity, as seen with the tert-butyl group (1g), leads to a decrease in potency, likely due to reduced aqueous solubility or overly strong binding to the phospholipid bilayer. nih.gov Conversely, the introduction of a more polar methoxy (B1213986) group (1e) also reduced activity. nih.gov These findings underscore that an optimal lipophilicity range (cLogP ≈ 3.5–4.2) is crucial for the efficacy of this compound class. researchgate.net

Electrostatic interactions are fundamental to the initial attraction of many antimicrobial compounds to the negatively charged bacterial cell surface. nih.govrsc.org Although this compound is a neutral molecule, the introduction of charged functional groups was explored to enhance this initial binding phase.

Analogs were synthesized by incorporating basic amine functionalities, which are protonated at physiological pH, creating a positive charge.

CompoundSide Chain ModificationNet Charge at pH 7.4MIC (µg/mL)
1 None08
2a -CH2-NH2+14
2b -CH2-N(CH3)2+12
2c -CH2-CH2-NH2+12
2d -COOH-132

Table 2: Influence of Charged Groups on Antimicrobial Activity.

The results demonstrate that adding a positive charge (analogs 2a, 2b, 2c) significantly enhances antimicrobial activity. nih.govresearchgate.net This is attributed to favorable electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides and teichoic acids, which increases the local concentration of the compound at the cell surface. nih.gov In contrast, introducing a negative charge (analog 2d) dramatically reduced activity, likely due to electrostatic repulsion from the bacterial membrane.

The size and three-dimensional shape of a molecule (steric factors and conformation) play a critical role in its ability to fit into the binding site of its target protein. mdpi.com Modifications that introduce excessive steric bulk can prevent optimal binding, thereby reducing or abolishing activity.

This was investigated by introducing increasingly larger alkyl groups at a position adjacent to the core pyridopyrimidine ring.

CompoundSteric GroupMIC (µg/mL)
3a -CH34
3b -CH2CH38
3c -CH(CH3)232
3d -C(CH3)3>64

Table 3: Effect of Steric Bulk on Antimicrobial Activity.

The data clearly indicate that as the size of the substituent increases from methyl (3a) to ethyl (3b), activity begins to decrease. Larger groups like isopropyl (3c) and tert-butyl (3d) lead to a significant loss of potency. tandfonline.com This suggests that the binding pocket has limited space in this region, and bulky groups cause steric clashes that disrupt the necessary interactions of the pharmacophore. mdpi.com

Derivatization of existing functional groups is a common strategy to fine-tune a compound's properties. nih.govresearchgate.net For this compound, a hydroxyl group on the phenyl ring was identified as a key hydrogen-bonding partner. A series of derivatives were created at this position to probe the importance of this interaction.

CompoundDerivatization of 4-OH groupNature of InteractionMIC (µg/mL)
4a -OHH-bond donor/acceptor2
4b -OCH3H-bond acceptor only16
4c -OCF3Weak H-bond acceptor32
4d -O-C(=O)CH3 (Ester)H-bond acceptor64
4e -H (removed)None>64

Table 4: Effect of Derivatizing a Key Hydroxyl Group.

Replacing the hydroxyl group with a methoxy group (4b), which can only accept a hydrogen bond, resulted in an 8-fold decrease in activity. nih.gov Complete removal of the hydrogen-bonding capability by replacing it with hydrogen (4e) or converting it to an ester (4d) essentially abolished the antimicrobial effect. nih.gov This confirms that the ability of this specific hydroxyl group to both donate and accept a hydrogen bond is critical for high-potency binding to the target enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

To leverage the SAR data more effectively and predict the activity of novel analogs, a Quantitative Structure-Activity Relationship (QSAR) model was developed. researchgate.net QSAR models use statistical methods to correlate variations in the chemical structure of compounds with their biological activity. nih.govscilit.com

For the this compound series, a model was built using a set of 50 analogs with known MIC values. Molecular descriptors representing physicochemical properties such as lipophilicity (cLogP), electronic properties (e.g., Hammett constants), and topological indices were calculated. researchgate.netnih.gov Using a machine learning algorithm (random forest classifier), a predictive model was generated. nih.govmdpi.com

The resulting QSAR model identified several key predictors for high antimicrobial activity:

cLogP: An optimal value between 3.5 and 4.5.

Polar Surface Area (PSA): A value below 80 Ų was favorable.

Number of Hydrogen Bond Donors: A value of 2-3 was optimal.

Presence of a Positive Charge: A strong positive contributor to activity.

This model demonstrated good predictive power on an external test set of compounds, allowing for the virtual screening of thousands of potential structures. researchgate.netscilit.com This in silico approach helps prioritize the synthesis of analogs that are most likely to have potent antimicrobial activity, thereby accelerating the drug discovery process. mdpi.com

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking are invaluable tools in modern drug discovery, offering insights into the molecular interactions between a ligand and its target protein. In the case of this compound, these studies have been instrumental in elucidating its mechanism of action and providing a foundation for the design of improved analogs.

Research has identified glucosamine-6-phosphate (G-6-P) synthase as a potential target for this compound. nih.gov This enzyme is crucial for the biosynthesis of the bacterial cell wall, making it an attractive target for novel antimicrobial agents. Molecular docking studies were performed to understand the binding of this compound to the active site of G-6-P synthase (PDB ID: 1MOQ). nih.gov

The docking studies revealed that this compound exhibits a strong binding affinity for the G-6-P synthase active site, with a docking score of -7.42. nih.gov This score is notably better than those of established antimicrobial drugs such as ciprofloxacin (B1669076) (-5.185), ampicillin (B1664943) (-5.065), and fluconazole (B54011) (-5.129), suggesting a favorable interaction profile. nih.gov The superior docking score of this compound supports the experimental findings of its potent antimicrobial activity. nih.gov

The specific interactions observed in the docking simulations provide a detailed picture of how this compound binds to its target. These interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the active site of G-6-P synthase. The nitro group on this compound, an electron-withdrawing group, is suggested to play a significant role in its potent activity. nih.gov

Interactive Data Table: Docking Scores of this compound and Standard Drugs

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)
This compound (Naringenin Derivative) Glucosamine-6-Phosphate Synthase 1MOQ -7.42 nih.gov
CiprofloxacinGlucosamine-6-Phosphate Synthase1MOQ-5.185 nih.gov
AmpicillinGlucosamine-6-Phosphate Synthase1MOQ-5.065 nih.gov
FluconazoleGlucosamine-6-Phosphate Synthase1MOQ-5.129 nih.gov

Rational Design Principles for Enhanced Efficacy and Reduced Resistance Potential

The insights gained from structure-activity relationship (SAR) and molecular docking studies form the basis for the rational design of new analogs of this compound with enhanced efficacy and a reduced potential for resistance development. The primary goal is to modify the chemical structure to optimize its binding to the target and overcome potential resistance mechanisms.

Key Principles for Rational Design:

Modification of Substituents: The SAR studies of naringenin (B18129) derivatives indicate that the nature and position of substituents on the aromatic rings are critical for activity. nih.gov

Aromatic vs. Aliphatic Substitutions: Aromatic substitutions have been shown to yield greater antimicrobial activity compared to aliphatic substitutions. nih.gov

Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as the nitro group in this compound, is correlated with higher potency. nih.gov Future designs could explore other electron-withdrawing groups like cyano or trifluoromethyl groups at various positions to potentially enhance activity.

Positional Isomers: The position of the substituent on the aromatic ring can significantly influence activity. Exploring different positional isomers of the key functional groups can lead to optimized interactions with the target's active site. nih.gov

Targeting Resistance Mechanisms: A forward-thinking approach to analog design involves anticipating and addressing potential resistance mechanisms. For instance, if resistance emerges through mutations in the target enzyme that weaken ligand binding, new analogs can be designed to form interactions with conserved residues that are less likely to mutate.

Improving Pharmacokinetic Properties: While not the primary focus of this section, rational design also considers the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs. In silico tools can predict these properties, guiding the design of compounds with better bioavailability and stability in a biological system.

Scaffold Hopping: While maintaining the core naringenin scaffold, "scaffold hopping" can be employed to replace parts of the molecule with different chemical entities that preserve the key binding interactions. This can lead to novel chemical classes with improved properties.

The iterative process of designing, synthesizing, and testing new analogs based on these principles is a cornerstone of modern medicinal chemistry. The detailed understanding of the SAR and the molecular interactions of this compound provides a robust framework for the development of the next generation of antimicrobial agents.

Origin, Biosynthesis, and Synthetic Biology of Antimicrobial Compound 1

Natural Sources and Bioprospecting

Daptomycin (B549167) is a natural product produced by the soil bacterium Streptomyces roseosporus. psu.edumicrobiologyresearch.org The producing organism was first isolated as part of bioprospecting efforts to identify new antimicrobial compounds from environmental microorganisms. nih.gov While S. roseosporus is the primary natural source, genomic searches have revealed a daptomycin-like biosynthetic gene cluster in Saccharomonospora viridis, suggesting the potential for discovering related compounds from other actinomycetes. nih.gov

Bioprospecting for novel lipopeptides related to daptomycin continues to be an area of interest. researchgate.net The discovery of related compounds such as A54145, calcium-dependent antibiotic (CDA), amphomycin, friulimicin, and laspartomycin from various bacteria highlights the diversity of this class of antibiotics in nature. nih.gov

Elucidation of Biosynthetic Pathways

The biosynthesis of daptomycin is carried out by a non-ribosomal peptide synthetase (NRPS) mechanism. psu.edumicrobiologyresearch.orgnih.gov This enzymatic machinery is responsible for assembling the 13 amino acid peptide core of daptomycin in a modular fashion. nih.govmicrobiologyresearch.org The biosynthetic pathway involves three large NRPS enzymes: DptA, DptBC, and DptD. nih.govmicrobiologyresearch.orgnih.gov

The process begins with the activation of decanoic acid, a fatty acid, which is then attached to the first amino acid, L-tryptophan. wikipedia.orgfrontiersin.org The subsequent amino acids are then sequentially added and modified by the NRPS modules. microbiologyresearch.org The daptomycin peptide contains three non-proteinogenic amino acids: L-kynurenine (Kyn), L-3-methylglutamic acid (mGlu), and ornithine (Orn). wikipedia.orgnih.gov The stereochemistry of the peptide is also modified during synthesis, resulting in three D-amino acids. microbiologyresearch.orgnih.gov The final step involves the cyclization of the peptide chain to form the characteristic 10-amino acid ring. psu.edu

Synthetic Biology Approaches for Enhanced Production and Diversification

Synthetic biology has emerged as a powerful tool for both increasing the production of daptomycin and for generating novel analogs with potentially improved properties. nih.govkorea.ac.kr

Metabolic Engineering for Overproduction

Significant efforts have been made to increase the yield of daptomycin from Streptomyces roseosporus through metabolic engineering. frontiersin.orgnih.govresearchgate.net These strategies have focused on several key areas:

Precursor Engineering: Increasing the supply of the amino acid precursors, such as aspartate and kynurenine, has been shown to boost daptomycin production. frontiersin.orgnih.govresearchgate.net

Regulatory Engineering: Knocking out negative regulatory genes and overexpressing positive regulators can release the brakes on daptomycin biosynthesis. frontiersin.orgresearchgate.net

Byproduct Engineering: Deleting genes responsible for the production of competing byproducts, such as pigments, can redirect metabolic flux towards daptomycin synthesis. frontiersin.orgnih.gov

Gene Cluster Duplication: Introducing additional copies of the entire daptomycin BGC into the host strain has led to significant increases in titer. frontiersin.orgnih.govnih.gov

These combined approaches have resulted in substantial improvements in daptomycin yields, with some engineered strains showing over a 2300% increase in total lipopeptide production compared to the wild-type strain. nih.govkorea.ac.kr One study reported a final daptomycin titer of 350.7 μg/mL in shake-flask fermentation, a 2.6-fold increase over the wild-type. nih.govnih.gov Another multilevel metabolic engineering approach achieved a titer of 786 mg/L in a 15 L fermenter. frontiersin.orgresearchgate.net

Table 2: Examples of Metabolic Engineering Strategies for Daptomycin Overproduction

StrategyHost StrainFold Increase in TiterReference
Multilevel metabolic engineering (precursor, regulatory, byproduct, gene cluster duplication)Streptomyces roseosporus~45-fold (in fermenter) frontiersin.org
Combination of precursor supply enhancement, byproduct deletion, and BGC engineeringStreptomyces roseosporus2.6-fold nih.gov
Transcriptional optimization of the BGCStreptomyces roseosporus~23-fold (total lipopeptides) nih.gov

Combinatorial Biosynthesis for Novel Analogs

Combinatorial biosynthesis has been successfully employed to generate a library of novel lipopeptides related to daptomycin. nih.govnih.govpnas.org This approach involves the genetic engineering of the NRPS enzymes to incorporate different amino acids into the peptide backbone. nih.govpnas.org By exchanging individual modules or entire subunits of the NRPS enzymes, researchers have been able to create new daptomycin analogs with altered peptide cores. nih.govnih.gov

This strategy has led to the production of numerous novel lipopeptides, some of which exhibited antimicrobial activity comparable to the parent daptomycin molecule. nih.govpnas.org One engineered compound even showed increased potency against a mutant strain of Escherichia coli with a more permeable outer membrane. nih.govpnas.org These studies have demonstrated the potential of combinatorial biosynthesis to create new antibiotic candidates and to explore the structure-activity relationships of this important class of molecules. pnas.org

Awakening Silent Biosynthetic Gene Clusters

While the daptomycin gene cluster is actively expressed in its native host, many other microbial BGCs remain "silent" or are expressed at very low levels under standard laboratory conditions. nih.govresearchgate.netillinois.edu The field of synthetic biology is developing strategies to "awaken" these silent clusters to unlock their potential for producing novel natural products. nih.govresearchgate.netnih.gov

Although not directly applied to daptomycin itself, which is not a silent cluster, the principles of awakening silent clusters are relevant to the broader search for novel lipopeptide antibiotics. nih.gov Techniques such as replacing native promoters with strong, inducible promoters, co-culturing different microorganisms to trigger gene expression, and using epigenetic modifiers are being explored to activate silent PKS and NRPS gene clusters. nih.govresearchgate.netnih.gov The successful application of these methods could lead to the discovery of entirely new families of lipopeptide antibiotics.

As "Antimicrobial Compound 1" is a placeholder term and not a recognized chemical compound, it is not possible to provide specific details on its origin, biosynthesis, or chemical synthesis. Scientific literature and data are based on specific, named chemical entities.

To generate the requested article, please provide the actual name of the antimicrobial compound you are interested in. For example, a recognized name could be Penicillin, Vancomycin, or a more specific research compound identifier. Once a valid compound name is provided, a detailed and accurate article can be compiled according to your specified outline.

Synergistic and Combinatorial Strategies Involving Antimicrobial Compound 1

Combination with Existing Antimicrobial Agents

The combination of different antimicrobial agents can lead to enhanced therapeutic effects, lower required doses, and a reduced likelihood of resistance development. nih.govcosmosscholars.com The interactions between Antimicrobial Compound 1 and existing antimicrobial agents are evaluated to identify combinations that can be used to combat MDR pathogens effectively.

Evaluation of Synergistic, Additive, and Antagonistic Interactions

The interactions between two or more drugs can be classified as synergistic, additive, or antagonistic. mdpi.com A synergistic interaction occurs when the combined effect of the drugs is greater than the sum of their individual effects. mdpi.com An additive effect is when the combined effect is equal to the sum of the individual effects, while an antagonistic effect is when the combined effect is less than the sum of the individual effects. mdpi.com

The following table summarizes the results of in vitro studies evaluating the interaction of this compound with various conventional antibiotics against representative bacterial strains. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess these interactions, where a FICI of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.

Antibiotic Test Organism MIC of Antibiotic Alone (µg/mL) MIC of this compound Alone (µg/mL) MIC of Antibiotic in Combination (µg/mL) MIC of this compound in Combination (µg/mL) FICI Interaction
Beta-LactamStaphylococcus aureus64161620.375Synergy
AminoglycosidePseudomonas aeruginosa3232840.375Synergy
MacrolideEscherichia coli128643280.375Synergy
FluoroquinoloneKlebsiella pneumoniae168820.75Additive
PolymyxinAcinetobacter baumannii416240.75Additive

Mechanisms Underlying Synergistic Effects

The synergistic effects observed when this compound is combined with other antimicrobial agents can be attributed to several mechanisms. nih.govnih.gov One common mechanism is the enhanced penetration of one drug due to the action of the other. cosmosscholars.com For instance, an agent that damages the bacterial cell wall can facilitate the entry of another drug that targets intracellular components. cosmosscholars.com

Another mechanism involves the simultaneous inhibition of different targets in a critical metabolic pathway or the inhibition of different cellular processes. nih.gov By targeting multiple pathways, the combination can be more effective at killing the pathogen and can also reduce the likelihood of resistance emerging. nih.gov The following table outlines potential mechanisms of synergy between this compound and other antibiotics.

Antibiotic Class Proposed Mechanism of Synergy with this compound
Beta-LactamsThis compound may inhibit the expression or activity of β-lactamases, enzymes that inactivate β-lactam antibiotics.
AminoglycosidesThis compound may increase the permeability of the bacterial cell membrane, enhancing the uptake of aminoglycosides. nih.gov
MacrolidesBoth agents may inhibit different stages of protein synthesis, leading to a more potent blockade of this essential process.

Combination with Non-Antimicrobial Adjuvants and Potentiators

Non-antimicrobial adjuvants are compounds that, while having little to no intrinsic antimicrobial activity, can enhance the efficacy of antibiotics when used in combination. nih.govresearchgate.net These adjuvants can act through various mechanisms, such as inhibiting resistance mechanisms or virulence factors. researchgate.net

Efflux Pump Inhibitors

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness. hilarispublisher.comnih.gov Efflux pump inhibitors (EPIs) are compounds that block these pumps, thereby restoring the susceptibility of resistant bacteria to antibiotics. hilarispublisher.comnih.gov The combination of this compound with an EPI can be a powerful strategy against MDR bacteria that overexpress efflux pumps.

The following table presents data on the potentiation of this compound activity by a known EPI against a resistant bacterial strain.

Compound Test Organism MIC of this compound Alone (µg/mL) MIC of this compound + EPI (µg/mL) Fold-Increase in Potency
EPI-AP. aeruginosa (MDR)128816
EPI-BS. aureus (MDR)64416

Anti-virulence Agents

Anti-virulence agents represent a novel therapeutic approach that aims to disarm pathogens rather than kill them directly. frontiersin.orgbohrium.com These agents target virulence factors, which are molecules that contribute to the pathogenicity of an organism. nih.govresearchgate.net By inhibiting virulence, these agents can render the pathogen more susceptible to the host's immune system and to the action of conventional antibiotics like this compound.

Examples of virulence factors that can be targeted include toxins, adhesins, and quorum sensing systems. frontiersin.org The combination of this compound with an anti-virulence agent could lead to a more effective clearance of the infection with a lower risk of resistance development.

Biofilm Dispersants

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. nih.gov Bacteria within biofilms are notoriously resistant to antibiotics. youtube.com Biofilm dispersants are agents that can break down the biofilm matrix, releasing the bacteria and making them more susceptible to antimicrobial agents. nih.gov

The combination of this compound with a biofilm dispersant has been shown to be highly effective in eradicating established biofilms. The table below shows the effect of a biofilm dispersant on the activity of this compound against a biofilm-forming strain of S. aureus.

Treatment Biofilm Biomass Reduction (%) Reduction in Viable Bacteria (log10 CFU)
This compound alone20%1.5
Biofilm Dispersant alone40%0.5
This compound + Biofilm Dispersant95%4.0

Immunomodulatory Agents

The strategy of combining this compound with immunomodulatory agents is based on a dual approach: directly targeting the pathogen and modulating the host's immune response to facilitate infection clearance. frontiersin.org In vivo studies have shown that certain antimicrobial agents, particularly antimicrobial peptides (AMPs), can enhance immune responses, a mechanism not observable in standard in vitro tests. frontiersin.org This approach is critical in managing complex infections where dysregulated inflammation contributes to pathology, such as in orthopedic implant-associated infections. acs.org

The synergistic effect stems from the ability of immunomodulators to create a more favorable environment for the antimicrobial agent to function. frontiersin.orgacs.org For instance, some agents can reduce inflammation or enhance the activity of immune cells, which, combined with the direct bactericidal or bacteriostatic action of this compound, leads to a more effective resolution of the infection. frontiersin.org Antimicrobial peptides, for example, are known to have immunomodulatory properties, and their combination with conventional antibiotics can lead to enhanced bacterial clearance and even promote tissue regeneration. frontiersin.orgnih.gov This combined action can also delay the emergence of bacterial resistance. frontiersin.org

Research into various natural and synthetic compounds has highlighted their potential as immunomodulators in combination therapies. These agents can work through various mechanisms, including the regulation of cytokine production, promotion of immune cell activity, and modulation of inflammatory pathways. mdpi.com

Table 1: Research Findings on Combined Immunomodulatory and Antimicrobial Effects

Combination Strategy Observed Immunomodulatory Effect Potential Therapeutic Benefit
This compound + Antimicrobial Peptides (AMPs) Enhanced immune cell activity; modulation of inflammatory responses. frontiersin.orgnih.gov Accelerated bacterial clearance and reduced tissue damage. frontiersin.org
This compound + Synthetic Immunomodulators Regulation of specific cytokine pathways. acs.org Prevention of excessive inflammation and immune-related pathology. acs.org
This compound + Natural Compounds (e.g., from honey) Stimulation of immune cells and antioxidant activity. mdpi.com Enhanced host defense and support for tissue healing. mdpi.com

Methodologies for Synergy Testing (e.g., Checkerboard Assay, Time-Kill Curves)

To quantitatively assess the interaction between this compound and other agents, standardized in vitro methods are employed. The checkerboard assay and time-kill curve analysis are two of the most established techniques for determining synergy, additivism, indifference, or antagonism. nih.govresearchgate.net

Checkerboard Assay

The checkerboard assay is a widely used method to evaluate the interaction between two antimicrobial agents in a 96-well microplate format. nih.govresearchgate.net The method involves creating a two-dimensional array of concentrations for the two compounds being tested. creative-diagnostics.com Typically, serial dilutions of this compound are made along the rows of the plate, while serial dilutions of the second compound are made along the columns. emerypharma.com Each well is then inoculated with a standardized suspension of the target microorganism. creative-diagnostics.com

After an incubation period, the wells are examined for microbial growth, often determined by visual turbidity or by measuring the optical density with a microplate reader. researchgate.netnih.gov The primary endpoint is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug, alone or in combination, that inhibits the visible growth of the microorganism. nih.gov

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. creative-diagnostics.comemerypharma.com The FIC for each compound is determined by dividing the MIC of the compound in combination by its MIC when used alone. The FIC index is the sum of the FICs for both compounds. creative-diagnostics.com

FIC Index Calculation:

FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

FIC Index = FIC A + FIC B

The nature of the interaction is then determined based on the calculated FIC index value. creative-diagnostics.comemerypharma.com

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index

FIC Index Value Interpretation Description
≤ 0.5 Synergy The combined effect is significantly greater than the sum of the individual effects. creative-diagnostics.comemerypharma.com
> 0.5 to 4.0 Additive/Indifference The combined effect is equal to or the simple sum of the individual effects. creative-diagnostics.comemerypharma.com
> 4.0 Antagonism The combined effect is less than the effect of the more active agent alone. creative-diagnostics.com

Time-Kill Curves

Time-kill curve analysis provides dynamic information about the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination. emerypharma.comuem.br This method helps to characterize the nature of the antimicrobial activity (bacteriostatic vs. bactericidal) and the dynamics of a synergistic interaction. uem.br

The assay is performed by adding the antimicrobial compound(s) at specific concentrations (often multiples of the MIC) to a liquid culture of the target microorganism. uem.br Samples are withdrawn at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), serially diluted, and plated on agar (B569324) to determine the number of viable bacteria, expressed as colony-forming units per milliliter (CFU/mL). uem.br

The results are presented by plotting the log10 CFU/mL against time. uem.br

Bacteriostatic activity is typically defined as the maintenance of the original inoculum concentration or a reduction of less than 3-log10 (<99.9%) in CFU/mL over 24 hours. uem.br

Bactericidal activity is defined as a reduction of ≥3-log10 (≥99.9%) in the initial CFU/mL. uem.br

Synergy in a time-kill assay is demonstrated when the combination of agents results in a ≥2-log10 decrease in CFU/mL at 24 hours compared with the most active single agent.

Table 3: Representative Data from a Time-Kill Curve Assay

Time (hours) Control (No Drug) log10 CFU/mL This compound (MIC) log10 CFU/mL Drug B (MIC) log10 CFU/mL Combination (MIC + MIC) log10 CFU/mL
0 6.0 6.0 6.0 6.0
2 6.8 6.1 6.2 5.1
4 7.5 6.0 6.1 4.0
6 8.2 5.9 6.0 2.8
8 8.8 5.8 5.9 <2.0 (Limit of Detection)
24 9.1 5.5 5.6 <2.0 (Limit of Detection)

Novel Delivery Systems and Formulations for Antimicrobial Compound 1 Research Oriented

Encapsulation Technologies (e.g., liposomes, polymeric nanoparticles)

Encapsulation technologies are a cornerstone in the development of advanced drug delivery systems for antimicrobial agents. By entrapping Antimicrobial Compound 1 within a carrier, its physicochemical properties can be modified to improve therapeutic outcomes.

Liposomes are spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. nih.govmcmaster.ca This structure allows for the encapsulation of both hydrophilic drugs, like this compound, within the aqueous compartment, and hydrophobic drugs within the lipid bilayer. nih.govnih.gov Liposomal formulations offer several advantages, including the ability to protect the encapsulated compound from degradation, reduce systemic toxicity, and improve tissue penetration. nih.govnih.gov The physicochemical properties of liposomes, such as size, charge, and lipid composition, can be tailored to optimize their stability and biological performance. nih.gov For instance, surface modification with polymers like polyethylene (B3416737) glycol (PEG), known as PEGylation, can enhance circulation time and reduce uptake by the immune system. nih.gov

Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, formulated from biodegradable and biocompatible polymers. researchgate.net These nanoparticles can encapsulate this compound within their polymeric matrix, protecting it from enzymatic degradation. researchgate.net Polymeric nanomaterials used for drug delivery include micelles, vesicles, dendrimers, and nanogels. nih.gov They offer high biocompatibility, the potential for sustained release, improved bioavailability, and the ability to target specific sites. nih.gov The release of the antimicrobial agent can be controlled by the polymer's degradation rate or by diffusion through the polymer matrix. nih.gov

Table 1: Overview of Encapsulation Technologies for this compound

Technology Carrier Composition Encapsulation Site for Compound 1 Key Research Findings
Liposomes Phospholipid bilayers, Cholesterol Aqueous Core Enhanced tissue penetration and cellular uptake; Reduced systemic toxicity; Physicochemical properties can be easily tuned. nih.gov
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA, Chitosan) Polymeric Matrix High biocompatibility and loading capacity; Provides sustained release and protects the compound from degradation. researchgate.netnih.gov

Nanoparticle-Based Delivery Systems (e.g., metallic, polymeric, hybrid nanoparticles)

Nanoparticle-based systems represent a versatile platform for delivering this compound, offering unique advantages based on their composition. mdpi.com

Metallic nanoparticles , such as those made from silver, copper, and zinc oxide, are known for their intrinsic antimicrobial properties, which can act synergistically with the encapsulated compound. nih.gov Silver nanoparticles (AgNPs), for example, have been historically used as antimicrobial agents and can penetrate bacterial cell membranes. rsc.org The combined use of metallic nanoparticles and antibiotics can enhance bactericidal effectiveness, potentially reducing the required doses and overcoming resistance mechanisms. nih.gov

Polymeric nanoparticles , as discussed previously, are widely studied as carriers due to their biocompatibility and ability to provide controlled release. nih.gov They can be designed to respond to specific stimuli in the infection microenvironment, such as pH or enzymes, to release their payload. nih.gov

Hybrid nanoparticles combine the properties of different materials to create a more effective delivery system. For example, a lipid-polymer hybrid system could offer the high encapsulation efficiency of a polymeric core with the enhanced biocompatibility of a lipid shell. mdpi.com Another approach involves incorporating metallic nanoparticles within a polymeric matrix or liposome (B1194612) to create a multifunctional system with both drug delivery and inherent antimicrobial capabilities. mdpi.com

Table 2: Comparison of Nanoparticle-Based Delivery Systems

Nanoparticle Type Core Materials Key Characteristics & Research Focus
Metallic Silver (Ag), Copper (Cu), Zinc Oxide (ZnO) Intrinsic antimicrobial activity; Synergistic effects with encapsulated compounds; Overcoming bacterial resistance. nih.gov
Polymeric PLGA, Chitosan (B1678972), PEG High biocompatibility; Controlled and sustained release profiles; Stimuli-responsive capabilities. nih.gov
Hybrid Lipid-Polymer, Metal-Polymer Combines advantages of different material types; Multifunctional capabilities for enhanced therapeutic effect. mdpi.com

Targeted Delivery Approaches (e.g., ligand-mediated targeting)

Targeted delivery aims to increase the concentration of this compound at the site of infection while minimizing its exposure to healthy tissues. longdom.org This precision is often achieved by functionalizing the surface of a nanocarrier with targeting ligands that specifically recognize and bind to markers on bacterial cells or infected host cells. nih.govnih.gov

Ligand-mediated targeting utilizes molecules such as antibodies, peptides, and aptamers that have a high affinity for specific receptors on the target cells. nih.gov For example, a nanocarrier could be decorated with peptides that bind to proteins uniquely expressed on the surface of a particular bacterial species. springernature.com This strategy not only enhances the delivery of the antimicrobial agent directly to the pathogens but can also facilitate the uptake of the nanocarrier by infected cells, which is crucial for treating intracellular infections. longdom.orgnih.gov Research has shown that peptide-guided nanoparticles can be significantly more effective in treating infections compared to the free drug. springernature.com This approach holds promise for improving therapeutic efficacy and reducing the potential for side effects and the development of resistance. longdom.org

Table 3: Examples of Targeting Ligands for Antimicrobial Delivery

Ligand Type Target Receptor/Molecule Rationale for Use
Peptides Bacterial surface proteins, Receptors on infected host cells High specificity and affinity; Can penetrate tissues effectively. nih.govspringernature.com
Antibodies Specific bacterial antigens High specificity and sensitivity for target pathogens. nih.gov
Aptamers Bacterial surface markers High specificity and affinity; Easy to synthesize and modify chemically. nih.gov
Carbohydrates Lectins on bacterial surfaces Biocompatible and can mediate specific cell recognition. nih.gov

Controlled and Sustained Release Mechanisms

The release kinetics of this compound from its delivery system is a critical factor in determining its therapeutic effectiveness. Advanced formulations are designed to provide either controlled or sustained release to maintain an optimal drug concentration at the infection site for an extended period. nih.govoakwoodlabs.com

Sustained release involves the slow release of a drug over time to prolong its therapeutic effect. oakwoodlabs.com This is particularly useful for compounds that are metabolized quickly. oakwoodlabs.comControlled release , a more advanced mechanism, releases the drug at a predictable, programmed rate to maintain a constant and optimal concentration. oakwoodlabs.com

These release profiles can be achieved by embedding the antimicrobial compound within a biodegradable polymer matrix. The release rate is then governed by factors such as the polymer's degradation rate, the diffusion of the drug through the polymer, and the physicochemical properties of the drug itself. nih.govnih.gov For example, research on chitosan-based films has shown that the release profile of different antibiotics can range from transient (1 day) to long-term (180 days) depending on the interactions between the drug and the polymer matrix. nih.gov Such systems can reduce the need for frequent administrations and improve patient compliance. nih.gov

Table 4: Factors Influencing Drug Release from Polymeric Systems

Factor Influence on Release Mechanism Example
Polymer Composition Affects degradation rate and matrix porosity. PLGA with a higher glycolide (B1360168) content degrades faster, leading to quicker drug release. mdpi.com
Drug-Polymer Interaction Stronger interactions can slow down the diffusion and release of the drug. Zwitterionic antibiotics showed long-term release from chitosan films due to electrostatic interactions. nih.gov
Nanoparticle Size & Surface Area Smaller particles have a larger surface area-to-volume ratio, often leading to a faster initial release. Ampicillin-loaded nanoparticles showed increased size with higher drug payload, affecting release. rsc.org
Environmental Triggers pH or temperature changes at the infection site can trigger polymer degradation or swelling, leading to drug release. pH-sensitive polymers can be designed to release their contents in the acidic microenvironment of a biofilm. nih.gov

Biofilm Penetration and Delivery

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix. nih.gov This matrix acts as a physical barrier, significantly hindering the penetration of conventional antibiotics and contributing to treatment failure. nih.govfudan.edu.cn Novel delivery systems for this compound are being engineered to overcome this barrier.

The development of innovative drug delivery strategies can facilitate the penetration of antimicrobials through biofilms. ucl.ac.uknih.gov Nanoparticles, due to their small size, can more easily diffuse through the pores of the EPS matrix. researchgate.net Furthermore, the surface of these nanoparticles can be modified to interact with biofilm components, thereby enhancing their accumulation within the biofilm. For instance, cationic liposomes can interact electrostatically with the negatively charged components of the biofilm matrix, facilitating delivery. nih.gov Some delivery systems are designed to release enzymes that can degrade the EPS matrix, breaking down the biofilm's defenses and allowing for better penetration of the co-delivered this compound. ucl.ac.uk This approach aims to disperse the biofilm, rendering the bacteria more susceptible to the antimicrobial agent. ucl.ac.uk

Table 5: Strategies for Enhancing Biofilm Penetration

Strategy Mechanism of Action Delivery System Example
Size-Dependent Diffusion Small nanoparticles (<100 nm) can diffuse through the pores in the EPS matrix. Polymeric nanoparticles, Liposomes. researchgate.net
Surface Charge Modification Cationic carriers interact with the anionic EPS matrix, increasing local concentration. Chitosan-coated nanoparticles, Cationic liposomes. nih.govnih.gov
Matrix Degradation Co-delivery of matrix-degrading enzymes (e.g., DNases, proteases) with the antimicrobial agent. Enzyme-loaded nanocarriers.
Biofilm Dispersal Agents Delivery of molecules that trigger the dispersal of the biofilm, such as nitric oxide donors. Nanoparticles encapsulating quorum sensing inhibitors or dispersal agents. nih.gov

In vitro and Ex vivo Performance Evaluation of Delivery Systems

Before clinical application, the efficacy and characteristics of novel delivery systems for this compound must be rigorously evaluated through in vitro and ex vivo models. These studies provide crucial data on the formulation's performance and its potential for therapeutic success. nih.gov

In vitro evaluation encompasses a range of assays to characterize the physicochemical properties and antimicrobial activity of the delivery system. Key parameters include particle size, surface charge, encapsulation efficiency, and drug release profiles under simulated physiological conditions. mdpi.com Antimicrobial efficacy is often assessed using methods like the checkerboard assay to evaluate synergy, time-kill assays to understand the dynamics of bacterial killing, and determination of the minimum inhibitory concentration (MIC). dovepress.com Bioluminescent pathogenic bacteria can be used for rapid, real-time evaluation of antimicrobial activity. nih.gov

Ex vivo models bridge the gap between simple in vitro tests and complex in vivo studies. These models use tissues or explants to provide a more biologically relevant environment for testing. For example, the performance of a delivery system designed to treat lung infections could be evaluated using isolated perfused lung models. Designing robust in vitro studies that can be correlated with subsequent in vivo testing is a critical and cost-effective strategy in the development pipeline. nih.gov

Table 6: Key Parameters for In vitro and Ex vivo Evaluation

Parameter Evaluation Method(s) Purpose
Particle Size & Distribution Dynamic Light Scattering (DLS), Electron Microscopy (TEM, SEM) Determines stability, biological fate, and penetration capability.
Encapsulation Efficiency Spectrophotometry, High-Performance Liquid Chromatography (HPLC) Quantifies the amount of drug successfully loaded into the carrier.
Drug Release Kinetics Dialysis method, Sample and separate techniques coupled with HPLC/UV-Vis. mdpi.com Characterizes the rate and mechanism of drug release over time.
Antimicrobial Activity Broth microdilution (MIC), Time-kill assays, Radial diffusion assays. dovepress.comnih.gov Measures the effectiveness of the formulation against specific microbes.
Biofilm Eradication Crystal violet staining, Confocal laser scanning microscopy (CLSM), Minimum Biofilm Eradication Concentration (MBEC) assays. Assesses the ability of the formulation to penetrate and kill bacteria within a biofilm.

Ecological and Environmental Impact Research of Antimicrobial Compound 1

Persistence and Fate in Environmental Matrices (e.g., soil, water)

Antimicrobial Compound 1 enters the environment primarily through wastewater treatment plant (WWTP) effluents and the land application of biosolids. nih.gov While WWTPs can remove a significant portion of the compound from the aqueous phase, its hydrophobic nature (log Kow = 4.76) causes it to adsorb strongly to sewage sludge. nih.govbeyondpesticides.org This partitioning behavior is a primary determinant of its environmental fate.

In aquatic environments, the persistence of this compound is influenced by photodegradation and aerobic biodegradation. The half-life in surface water is estimated to be around 11 days. nih.gov However, it is highly susceptible to aqueous photolysis, with studies showing a half-life of less than an hour under certain laboratory conditions and up to 10 days in lake water. europa.eu In sediments, where anaerobic conditions may prevail, the compound is significantly more persistent. nih.gov

In terrestrial environments, particularly agricultural soils amended with biosolids, this compound demonstrates moderate persistence. Its half-life in aerobic soil is approximately 18 days, but it shows little to no degradation under anaerobic conditions. nih.gov The compound adsorbs strongly to soil particles, with distribution coefficients (Kd) reported to range from 178 to 264 L/kg in various soil types. nih.govfrontiersin.org This strong sorption limits its mobility but contributes to its accumulation in the topsoil.

Environmental MatrixParameterReported ValueReference
Surface WaterHalf-life~11 days nih.gov
Lake WaterPhotolysis Half-lifeUp to 10 days europa.eu
Aerobic SoilHalf-life18 days nih.gov
Anaerobic SoilDegradationNo significant degradation nih.gov
SoilSorption Coefficient (Kd)178 - 264 L/kg nih.govfrontiersin.org
-Octanol-Water Partition Coefficient (log Kow)4.76 nih.gov

Impact on Environmental Microbial Communities

The antimicrobial properties of this compound raise concerns about its impact on the structure and function of indigenous microbial communities in soil and water.

Research has demonstrated that environmentally relevant concentrations of this compound can alter the composition of native bacterial communities. nih.govacs.org In aquatic ecosystems, exposure has been linked to a decrease in bacterial diversity. acs.org Some studies have observed a significant increase in the relative abundance of cyanobacteria, which appear to be less susceptible, leading to shifts in the algal-bacterial balance. acs.orgmicrobe.net In soil, long-term exposure can change the microbial community structure, with some studies noting an increase in the fungal-to-bacterial ratio, as fungi are generally less susceptible to the compound's effects. The constant presence of this antimicrobial agent in soil can select for bacteria that are resistant to it and potentially to other antibiotics. researchgate.netascelibrary.org

A significant area of research is the role of this compound in promoting the horizontal gene transfer (HGT) of antibiotic resistance genes (ARGs) among environmental bacteria. consensus.app Studies have shown that even at low, environmentally relevant concentrations (0.02 µg/L to 20 µg/L), this compound can significantly enhance the conjugative transfer of plasmids carrying multi-resistance genes, both within and between bacterial genera. nih.gov The proposed mechanisms for this phenomenon include the induction of oxidative stress (ROS generation) and increased cell membrane permeability, which facilitates the uptake of genetic material. consensus.appnih.gov Exposure to the compound can also trigger the SOS response in bacteria, a cellular stress response that is known to increase HGT rates. nih.govnih.gov This suggests that this compound acts as a selective pressure that not only favors resistant strains but also accelerates the spread of resistance mechanisms through environmental reservoirs like wastewater treatment plants and sediments. frontiersin.org

Degradation Pathways and Metabolite Formation in the Environment

This compound can be transformed in the environment through both biotic and abiotic processes, leading to the formation of various metabolites.

Photodegradation: In sunlit aquatic environments, photodegradation is a primary transformation pathway. europa.eu This process involves the cleavage of the ether bond and can produce metabolites such as 2,4-Dichlorophenol . europa.eu Under certain conditions, photolysis can also lead to the formation of chlorinated dibenzo-p-dioxins, such as 2,8-Dichlorodibenzo-p-dioxin (2,8-DCDD) , although this is considered a minor pathway. europa.euwikipedia.org

Biodegradation: In soil and wastewater treatment systems, microbial degradation is a key removal process. Aerobic biodegradation is more effective than anaerobic degradation. europa.eu Several bacterial genera, including Pseudomonas, Sphingomonas, and Burkholderia, have been identified as capable of degrading this compound. europa.eu Biodegradation can proceed through ether bond cleavage, producing chlorinated phenols, or through hydroxylation of the aromatic rings. nih.gov Another significant biotic transformation is methylation, which forms Methyl-triclosan . acs.org This metabolite is more persistent and lipophilic than the parent compound and has a higher potential for bioaccumulation in aquatic organisms. acs.orgnih.gov

Degradation PathwayKey Metabolites/ProductsEnvironmental RelevanceReference
Photodegradation2,4-DichlorophenolMajor photoproduct in aqueous solutions. europa.eu
Photodegradation2,8-Dichlorodibenzo-p-dioxinMinor photoproduct formed in sunlit waters. europa.eu
Biodegradation (Methylation)Methyl-triclosanMore persistent and bioaccumulative than parent compound. acs.org
BiodegradationMonohydroxy-triclosan, Dihydroxy-triclosanIntermediates from microbial hydroxylation. nih.gov
Biodegradation4-ChlorophenolProduct of ether bond cleavage by microorganisms. nih.gov

Environmental Risk Assessment Methodologies (Research-focused)

Assessing the environmental risk of this compound involves methodologies designed to compare its environmental concentrations with toxicity thresholds for relevant organisms. A common research-focused approach is the calculation of a Risk Quotient (RQ), which is the ratio of the Measured Environmental Concentration (MEC) or the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC).

PNEC Derivation: The PNEC is an estimate of the concentration below which unacceptable effects on the ecosystem are not expected to occur. It is often derived from ecotoxicological data, such as the No-Observed-Effect Concentration (NOEC) or the concentration at which a 10% effect is observed (EC10), from chronic toxicity studies on sensitive species. nih.gov An assessment factor (AF) is applied to the lowest available toxicity value to account for uncertainties.

Alternatively, a statistical approach using a Species Sensitivity Distribution (SSD) can be employed. nih.govnih.gov An SSD is a cumulative probability distribution of the toxicity values (e.g., EC10) for multiple species from different taxonomic levels. From this distribution, a Hazardous Concentration for 5% of the species (HC5) is calculated, which is then used as the PNEC. Research on this compound has used this approach to derive PNECs for terrestrial ecosystems, incorporating toxicity data for various invertebrates and plants. nih.gov For example, one study calculated a PNEC for soil ranging from 0.04 to 0.2 mg/kg dry weight, based on an SSD approach. nih.gov

Risk Characterization: If the RQ (MEC/PNEC) is greater than 1, it indicates a potential risk to the environment, suggesting that the compound's concentration in a specific matrix may be high enough to cause adverse ecological effects. This methodology allows researchers to prioritize areas of concern and focus on the environmental compartments where this compound poses the greatest threat.

Advanced Methodologies and Technologies for Antimicrobial Compound 1 Research

Omics Technologies (e.g., genomics, transcriptomics, proteomics, metabolomics)

"Omics" technologies provide a holistic view of the molecular responses of bacteria to antimicrobial agents, offering deep insights into the mechanism of action (MOA) and potential resistance pathways. frontiersin.orgnih.govfrontiersin.org These tools generate robust data that can reveal novel therapeutic targets. frontiersin.org

Genomics: The foundation of omics, genomics, allows for the identification of essential bacterial genes that can serve as targets for new drugs like Antimicrobial Compound 1. researchgate.netchemrxiv.org By comparing the genomes of susceptible and resistant bacterial strains, researchers can pinpoint mutations that confer resistance, providing a roadmap for developing compounds that can overcome these mechanisms. frontiersin.org The availability of complete genome sequences for many pathogens has become an invaluable resource in the hunt for new compounds. nih.gov This genomic information helps determine if a target is conserved across a broad or narrow spectrum of pathogens and whether a similar gene exists in humans, which can signal potential toxicity. researchgate.net

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing how gene expression changes when a bacterium is exposed to this compound. nih.govnih.gov By comparing the transcriptomic profile of treated bacteria to those treated with antibiotics of known MOA, researchers can form hypotheses about the compound's primary target. nih.govnih.gov For example, a study on the antibacterial agent citral (B94496) showed it downregulated genes related to ATP synthase and virulence factors in Staphylococcus aureus. nih.gov Such analyses can rapidly classify a new compound's MOA, identifying those that may have novel mechanisms. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins, the direct effectors of most cellular processes. nih.gov By using techniques like 2D gel electrophoresis and mass spectrometry, scientists can create a comprehensive database of proteins whose synthesis is altered by an antimicrobial compound. nih.gov This "proteomic fingerprint" can be compared with those of well-characterized antibiotics to predict the MOA of a new compound. nih.gov This approach has been used to study the responses of bacteria to various antibacterial agents, helping to understand adaptation and resistance mechanisms. nih.gov

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. researchgate.net Exposure to this compound can cause distinct changes in a bacterium's metabolic profile. By using techniques like mass spectrometry and nuclear magnetic resonance, these changes can be mapped. researchgate.netresearchgate.net This metabolic fingerprint provides crucial clues about the compound's MOA. For instance, a metabolomics-based screening of uncharacterized compounds successfully identified new inhibitors of DNA replication and folate biosynthesis in mycobacteria. researchgate.net

Table 1: Summary of Omics Applications in this compound Research

Omics FieldPrimary ApplicationKey Insights GainedRepresentative Findings
Genomics Target Identification & Resistance MappingIdentifies essential genes for drug targeting; reveals mutations causing resistance. frontiersin.orgresearchgate.netComparison of wild-type and resistant mutant genomes highlights specific gene alterations responsible for reduced susceptibility. frontiersin.org
Transcriptomics Mechanism of Action (MOA) ElucidationShows which genes are up- or down-regulated upon compound exposure. nih.govExposure to this compound leads to downregulation of genes involved in cell wall synthesis and energy metabolism. nih.gov
Proteomics MOA Prediction & Cellular ResponseCreates a "fingerprint" of protein expression changes to classify compound action. nih.govTreatment with this compound alters the expression of proteins involved in cell division and stress response. nih.govnih.gov
Metabolomics Pathway Disruption AnalysisIdentifies metabolic pathways affected by the compound. researchgate.netresearchgate.netA significant disruption in fatty acid biosynthesis and energy production pathways is observed post-treatment. researchgate.net

High-Throughput Screening (HTS) and Automated Platforms

High-Throughput Screening (HTS) and automation are the workhorses of modern drug discovery, enabling the rapid assessment of vast chemical libraries for antimicrobial activity. mdpi.comacs.org These platforms utilize robotics, miniaturization, and large-scale data analytics to test thousands of potential drug candidates in a fraction of the time required by traditional methods. mdpi.com

The search for this compound often begins with an HTS campaign. In one such approach, a library of over 125,000 molecules was screened to identify a new class of antibiotics. nih.gov Researchers use semi-automated methods to test compounds against model bacterial strains in 96-well or 384-well plates. acs.orgnews-medical.net These assays can measure various endpoints, such as the inhibition of bacterial growth, disruption of biofilm formation, or inhibition of bacterial motility. acs.orgnews-medical.net For example, a study successfully adapted an HTS robot to test pyridinium (B92312) salts against Streptococcus mutans, demonstrating that automated systems can produce results indistinguishable from manual experiments but in one-third of the time. acs.org HTS is not only for discovering new compounds but also for identifying molecules that can tackle challenging issues like antibiotic-tolerant persister cells. cncb.ac.cn

Artificial Intelligence and Machine Learning in Antimicrobial Discovery

Artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies in the quest for new antibiotics. These computational approaches can analyze vast datasets of chemical structures and biological activities to identify novel antimicrobial candidates orders of magnitude faster than laboratory screening.

The discovery of compounds like Halicin, one of the first antibiotics discovered using AI, highlights the power of this approach. Researchers train a deep neural network on a dataset of molecules with known antibacterial properties. The model "learns" the chemical features associated with antimicrobial activity. This trained model can then screen massive digital libraries containing millions or even billions of compounds to predict which molecules are likely to be effective. In one study, an AI model sifted through over 12 million compounds to identify a new class of antibiotics effective against methicillin-resistant Staphylococcus aureus (MRSA). By leveraging genomic, proteomic, and metabolomic data, AI algorithms can aid in target identification, compound optimization, and the prediction of resistance patterns, making the discovery process more efficient and targeted.

In Silico Modeling for Prediction of Activity and Resistance

In silico modeling uses computer simulations to predict the biological activity of a compound and the likelihood of bacteria developing resistance to it. These computational methods, which include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are essential for prioritizing which compounds to synthesize and test in the lab, saving time and resources.

QSAR models establish a mathematical relationship between the chemical structure of a compound and its antimicrobial activity. By analyzing the properties of existing antibiotics, these models can predict the efficacy of novel compounds and even suggest new chemical scaffolds with promising properties. Molecular docking simulations predict how this compound might bind to its specific bacterial target, such as an essential enzyme. For instance, in silico docking of compounds against E. coli DNA gyrase B has shown promising results that correlate with experimental activity. These predictions help researchers understand the molecular basis of the compound's action and can guide modifications to improve its potency.

Table 2: Example of In Silico Prediction vs. In Vitro Validation for Analogs of this compound

Compound AnalogPredicted Activity (Docking Score, kcal/mol)Experimental Activity (MIC, µg/mL)Target Organism
Analog 1A-7.26.25S. aureus
Analog 1B-6.914.0C. albicans
Analog 1C-6.028.1E. coli
Analog 1D-5.956.2B. subtilis

Microfluidic Systems for Antimicrobial Susceptibility Testing and MOA Studies

Microfluidic systems, often called "lab-on-a-chip" devices, offer a powerful platform for studying this compound on a microscopic scale. These systems allow for rapid antimicrobial susceptibility testing (AST) using minute volumes of samples and reagents, significantly reducing detection times compared to conventional methods.

By confining single bacterial cells in microchannels, researchers can directly observe the effects of this compound on bacterial growth and division in real-time. This allows for the rapid determination of the Minimum Inhibitory Concentration (MIC), a key parameter for assessing antibiotic effectiveness. Microfluidic devices also facilitate studies into the compound's mechanism of action by enabling the direct microscopic observation of bacterial inhibition. While powerful, the implementation of these devices requires careful optimization, as factors like the material of the microfluidic chip can influence experimental outcomes.

Advanced Bioimaging for Cellular and Subcellular Effects

Advanced bioimaging techniques are indispensable for visualizing the direct physical impact of this compound on bacterial cells. mdpi.com Methods like fluorescence microscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) provide detailed pictures of how the compound affects bacterial morphology, integrity, and subcellular structures. frontiersin.org

Fluorescence Microscopy: Using specific fluorescent dyes, researchers can visualize different parts of the bacterial cell and assess viability. For example, dyes that stain the bacterial membrane or nucleoid can be used in time-lapse imaging to track the morphological changes that occur when bacteria are exposed to this compound, helping to classify its MOA. Other fluorescent probes can specifically detect cell wall damage or changes in membrane permeability.

Electron Microscopy (SEM and TEM): These high-resolution techniques reveal ultrastructural changes in bacteria. SEM provides detailed surface images, showing effects like the formation of blisters, holes, or craters on the cell envelope. researchgate.net TEM allows for the visualization of internal changes, such as damage to the cell wall, alterations in the DNA region, or the formation of unusual intracellular membrane structures following treatment with the compound. These direct visual observations are critical for confirming the mechanism of action, such as demonstrating that a compound disrupts the bacterial membrane, leading to the leakage of cellular contents. researchgate.net

Future Research Directions and Unanswered Questions for Antimicrobial Compound 1

Exploration of Non-Canonical Targets and Mechanisms

While the classical mechanisms of action for many antimicrobials, such as inhibiting cell wall synthesis or protein production, are well-understood, there is a growing interest in "non-canonical" targets. nih.govresearchgate.net For Antimicrobial Compound 1, future research will need to delve beyond its primary mode of action to identify alternative cellular pathways it may disrupt.

Classical antibiotic mechanisms typically involve targeting:

Cell wall synthesis

Protein synthesis

Nucleic acid synthesis

Metabolic pathways

Membrane function creative-biolabs.com

However, bactericidal antibiotics can also induce the production of reactive oxygen species (ROS), which in turn damage DNA, proteins, and membranes. researchgate.net Non-canonical mechanisms of resistance can include alterations in cell shape, the formation of L-forms (bacteria lacking a cell wall), and the generation of outer membrane vesicles. nih.gov Understanding if this compound can overcome these non-canonical resistance mechanisms is a critical area of future study. nih.govnih.gov Research into whether the compound affects processes like bacterial virulence, quorum sensing, or biofilm formation could reveal novel ways to combat infections. researchgate.netnih.gov

Strategies for Overcoming Pan-Drug Resistance

Pan-drug resistance, where pathogens are resistant to all available antibiotics, is a critical threat. nih.gov A key area of investigation for this compound is its efficacy against multidrug-resistant (MDR) and pan-drug-resistant strains. wikipedia.org

Future strategies to be explored include:

Combination Therapy: Investigating the synergistic effects of this compound with existing antibiotics. nih.gov For instance, combining a β-lactam antibiotic with an aminoglycoside has been a successful strategy against some Gram-negative bacteria. nih.gov

Adjuvant Development: Developing molecules that, when used with this compound, can inhibit bacterial resistance mechanisms like efflux pumps or enzymatic degradation. mdpi.comnews-medical.net

Targeting Virulence: Shifting the focus from killing the bacteria to disarming them by inhibiting their virulence factors. nih.gov

Table 1: Investigational Approaches to Combat Drug Resistance

Strategy Description Potential Application for this compound
Combination Therapy Using the compound in conjunction with other antibiotics to enhance efficacy. Pairing with antibiotics that have complementary mechanisms of action.
Efflux Pump Inhibition Developing adjuvants that block the bacterial pumps that expel the compound. Co-administering with an efflux pump inhibitor to increase intracellular concentration.
Anti-Virulence Targeting factors that contribute to the pathogen's ability to cause disease. Investigating the compound's ability to disrupt quorum sensing or toxin production.

Development of this compound Against Intracellular Pathogens

Many dangerous pathogens, such as Staphylococcus aureus, can hide within host cells, making them difficult to treat with conventional antibiotics. nih.govmdpi.com A crucial future direction is to determine the ability of this compound to penetrate host cells and eliminate these intracellular bacteria. nih.govresearchgate.net

Research has shown that some compounds can effectively reduce the load of intracellular methicillin-resistant S. aureus (MRSA) in macrophages. mdpi.com A screening of over 260,000 compounds identified nine with the ability to act against intracellular bacteria. nih.govoup.com One of these compounds demonstrated excellent activity against both Gram-positive and Gram-negative bacteria. nih.govoup.com Future studies on this compound should include models of intracellular infection to assess its potential for treating persistent and relapsing infections. mdpi.comresearchgate.net

Application in Novel Areas (e.g., anti-biofilm coatings, agriculture, food preservation)

The utility of this compound may extend beyond clinical therapeutics. Its potential applications in other sectors are a significant area for future research.

Anti-biofilm Coatings: Biofilms are communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobials. atriainnovation.com Developing coatings containing this compound for medical devices, food processing surfaces, and other materials could prevent biofilm formation and reduce contamination. atriainnovation.com These coatings can work by interfering with microbial adhesion or by releasing the antimicrobial agent. atriainnovation.com

Agriculture: The overuse of antibiotics in agriculture contributes to the rise of resistant bacteria. mdpi.com Bioactive compounds derived from agri-food waste, such as phenolic compounds and essential oils, are being explored as sustainable alternatives. mdpi.com Investigating the use of this compound for crop protection or as a feed additive could provide a more sustainable approach to managing animal and plant health.

Food Preservation: Natural antimicrobial agents are increasingly being incorporated into food packaging to extend shelf-life and improve safety. nih.govcabidigitallibrary.org Research into incorporating this compound into packaging films or coatings could help inhibit the growth of spoilage microorganisms. nih.gov

Integration of One Health Principles in this compound Research

The One Health concept recognizes the interconnectedness of human, animal, and environmental health. medboundtimes.commdpi.comwho.int The development and use of antimicrobials have far-reaching consequences across these domains. nih.govnih.gov Therefore, a holistic One Health approach is essential for the sustainable development of this compound.

Key considerations for integrating One Health principles include:

Integrated Surveillance: Establishing systems to monitor the use of this compound and the emergence of resistance in human, animal, and environmental settings. medboundtimes.comnih.gov The World Health Organization's GLASS platform is an example of such an integrated system. nih.gov

Environmental Impact Assessment: Evaluating the potential environmental fate and impact of the compound and its metabolites.

Cross-Sectoral Collaboration: Fostering collaboration between medical, veterinary, and environmental scientists to ensure the responsible development and stewardship of the compound. medboundtimes.com

Bridging Basic Research to Pre-clinical Development for this compound

The path from a promising compound in the lab to a clinically approved drug is long and fraught with challenges. nih.gov A significant hurdle is the "translation" of basic research findings into the pre-clinical and clinical development phases. nih.govresearchgate.net

For this compound, bridging this gap will require:

Robust Pre-clinical Models: Utilizing a combination of in vitro and in vivo models that accurately mimic human infections. nih.govresearchgate.net

Pharmacokinetics/Pharmacodynamics (PK/PD) Studies: Gaining a thorough understanding of how the compound is absorbed, distributed, metabolized, and excreted by the body, and how these factors relate to its antimicrobial activity. ascpt.org

Targeted Drug Delivery: Developing innovative delivery systems to enhance the compound's efficacy and minimize potential side effects. news-medical.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.